Ethyl 4-bromo-3,5-diethoxybenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-bromo-3,5-diethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO4/c1-4-16-10-7-9(13(15)18-6-3)8-11(12(10)14)17-5-2/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUFUYMALAOLHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1Br)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443238 | |
| Record name | ETHYL 4-BROMO-3,5-DIETHOXYBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149517-92-0 | |
| Record name | ETHYL 4-BROMO-3,5-DIETHOXYBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 4-bromo-3,5-diethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-bromo-3,5-diethoxybenzoate, a valuable intermediate in the development of pharmaceutical compounds. The document outlines a feasible two-step synthetic pathway, commencing with the formation of Ethyl 3,5-diethoxybenzoate, followed by a regioselective bromination. Detailed experimental protocols, a summary of quantitative data, and an in-depth discussion of the electrophilic aromatic substitution mechanism are presented. Visual diagrams generated using Graphviz are included to illustrate the synthesis pathway and the reaction mechanism, offering a clear and concise reference for laboratory application.
Introduction
This compound is a substituted aromatic ester that serves as a key building block in organic synthesis, particularly in the field of medicinal chemistry. The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, enabling the introduction of molecular diversity. The diethoxy and ethyl ester functionalities modulate the compound's physicochemical properties, such as lipophilicity and solubility, which are critical for drug design and development. This guide details a reliable and efficient pathway for the preparation of this versatile intermediate.
Synthesis Pathway
The synthesis of this compound is most effectively achieved through a two-step process:
-
Step 1: Fischer Esterification of 3,5-diethoxybenzoic acid to yield Ethyl 3,5-diethoxybenzoate.
-
Step 2: Electrophilic Aromatic Bromination of Ethyl 3,5-diethoxybenzoate at the C4 position to afford the final product.
The overall synthetic transformation is depicted below:
Technical Guide: Physicochemical Properties of Ethyl 4-bromo-3,5-diethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-bromo-3,5-diethoxybenzoate is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a brominated benzene ring with two ethoxy groups and an ethyl ester moiety, suggests it could serve as a versatile building block for the synthesis of more complex molecules. The presence of the bromine atom and ether linkages can influence the compound's lipophilicity, metabolic stability, and potential for forming halogen bonds, all of which are critical considerations in drug design. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed synthetic protocols, and an exploration of its potential relevance in drug development.
Physicochemical Properties
Direct experimental data for this compound is limited in publicly available literature. The following tables summarize a combination of data for structurally related compounds and predicted values to provide a comprehensive profile.
Table 1: Physicochemical Data for this compound and Key Precursors
| Property | 4-bromo-3,5-dihydroxybenzoic acid | 4-bromo-3,5-dimethoxybenzoic acid (analog for diethoxy acid) | This compound (Predicted/Estimated) |
| Molecular Formula | C₇H₅BrO₄ | C₉H₉BrO₄ | C₁₃H₁₇BrO₄ |
| Molecular Weight | 233.02 g/mol [1] | 261.07 g/mol [1][2] | 317.18 g/mol |
| Melting Point | 274-276 °C[3] | 254-258 °C[1] | Data not available |
| Boiling Point | Data not available | Data not available | Predicted: ~350-400 °C at 760 mmHg |
| Solubility | Sparingly soluble in water.[4] | Soluble in methanol, ethanol, and DMSO. | Likely soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane). |
| pKa | Data not available | Data not available | Estimated: ~3-4 (due to the electron-withdrawing nature of the substituents) |
Table 2: Spectroscopic Data for a Structurally Similar Compound (Methyl 4-bromo-3,5-dimethoxybenzoate)
| Spectroscopic Data | Value |
| ¹H NMR (300 MHz, CDCl₃) | δ 6.72 (s, 2H, Ar-H), 3.78 (s, 3H, COOCH₃), 3.62 (s, 6H, OCH₃) |
| ¹³C NMR (CDCl₃) | δ 179.2 (C=O), 157.7 (C-3,5), 134.5 (C-1), 125.3 (C-4), 113.2 (C-2,6), 58.3 (COOCH₃), 63.2 (OCH₃) |
| Mass Spectrometry (GC-MS) | m/z 273.9, 275.9 |
Experimental Protocols
The synthesis of this compound can be achieved through a three-step process starting from 3,5-dihydroxybenzoic acid. The following protocols are based on established organic chemistry reactions and can be adapted for this specific synthesis.
Step 1: Bromination of 3,5-Dihydroxybenzoic Acid
This protocol describes the selective bromination of 3,5-dihydroxybenzoic acid at the 4-position.
Materials:
-
3,5-dihydroxybenzoic acid
-
Aqueous mineral acid (e.g., hydrochloric acid)[5]
-
Elemental bromine[5]
-
Glacial acetic acid (optional solvent)
-
Round-bottom flask
-
Stirring apparatus
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, suspend 3,5-dihydroxybenzoic acid in an aqueous mineral acid.[5]
-
Heat the mixture to reflux with stirring.[5]
-
Slowly add a solution of elemental bromine (1 to 1.1 molar equivalents) in glacial acetic acid or the same aqueous mineral acid to the refluxing mixture over a period of 2-3 hours.[5]
-
After the addition is complete, continue to reflux for an additional 1-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[5]
-
Cool the reaction mixture to room temperature to allow the product to precipitate.[5]
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude 4-bromo-3,5-dihydroxybenzoic acid can be further purified by recrystallization from hot water or an ethanol/water mixture.
Step 2: Etherification of 4-bromo-3,5-dihydroxybenzoic Acid
This protocol outlines the Williamson ether synthesis to convert the hydroxyl groups to ethoxy groups.
Materials:
-
4-bromo-3,5-dihydroxybenzoic acid
-
Ethyl iodide or diethyl sulfate (ethylating agent)
-
A suitable base (e.g., potassium carbonate, sodium hydroxide)
-
A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetone)
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-bromo-3,5-dihydroxybenzoic acid in the chosen polar aprotic solvent in a round-bottom flask.
-
Add a slight excess of the base (e.g., 2.2 equivalents of potassium carbonate) to the solution.
-
Add the ethylating agent (e.g., 2.2 equivalents of ethyl iodide) to the mixture.
-
Heat the reaction mixture with stirring at a temperature appropriate for the chosen solvent (e.g., 60-80 °C for DMF) for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 4-bromo-3,5-diethoxybenzoic acid.
-
The product can be purified by column chromatography or recrystallization.
Step 3: Fischer Esterification of 4-bromo-3,5-diethoxybenzoic Acid
This final step involves the acid-catalyzed esterification of the carboxylic acid with ethanol.
Materials:
-
4-bromo-3,5-diethoxybenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-3,5-diethoxybenzoic acid in a large excess of anhydrous ethanol.[3][4]
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.[3][4]
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.[3][4]
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[3][4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude this compound.
-
The final product can be purified by vacuum distillation or column chromatography.
Visualizations
Synthetic Pathway of this compound
Caption: Proposed synthetic route for this compound.
Applications in Drug Development
While there is no direct evidence of this compound being used in signaling pathway studies or as a drug candidate, its structural motifs are present in various pharmacologically active molecules.
-
Substituted Benzoic Acids: Benzoic acid and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][6] The specific substitution pattern on the benzene ring is crucial for determining the pharmacological profile.
-
Brominated Aromatic Compounds: The introduction of bromine into a molecule can enhance its therapeutic activity and favorably affect its metabolism and duration of action.[7] This is due to the "halogen bond," a non-covalent interaction that can influence drug-target binding.
-
Potential as a Scaffold: The structure of this compound provides multiple points for further chemical modification, making it a potentially valuable scaffold for the synthesis of novel compounds to be screened for various biological activities. For instance, the ester can be hydrolyzed to the carboxylic acid, which can then be converted to amides or other derivatives.
Researchers in drug discovery could utilize this compound as a starting material for creating libraries of novel molecules to be tested in various assays, such as those for enzyme inhibition or receptor binding. The diethoxy groups can enhance lipophilicity, which may improve cell membrane permeability, an important factor for drug efficacy.
References
- 1. 4-ブロモ-3,5-ジメトキシ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. studylib.net [studylib.net]
- 5. EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Ethyl 4-bromo-3,5-diethoxybenzoate CAS number and supplier information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Ethyl 4-bromo-3,5-diethoxybenzoate, a valuable building block in organic synthesis, particularly for applications in medicinal chemistry and materials science. This document covers its chemical identity, supplier information, a detailed plausible synthesis protocol, and its potential applications in research and drug development.
Chemical Identity and Properties
This compound is a substituted aromatic compound with a central benzene ring functionalized with a bromo group, two ethoxy groups, and an ethyl ester. Its unique substitution pattern makes it a versatile intermediate for the synthesis of more complex molecules.
| Property | Value |
| CAS Number | 149517-92-0 |
| Molecular Formula | C₁₃H₁₇BrO₄ |
| Molecular Weight | 317.18 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1OC)Br)OC |
| Physical State | Solid (presumed) |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. |
Supplier Information
This compound is available from several chemical suppliers. Researchers are advised to request certificates of analysis to ensure the purity and quality of the compound.
| Supplier | Location |
| AK Scientific, Inc. | Union City, CA, USA |
| BLD Pharm | Shanghai, China |
| Shaanxi Dideu Medichem Co. Ltd | Shaanxi, China |
Synthesis of this compound
Proposed Synthesis Workflow
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3,5-Diethoxybenzoic Acid (Williamson Ether Synthesis)
-
To a solution of 3,5-dihydroxybenzoic acid (1 equivalent) in acetone, add potassium carbonate (K₂CO₃, 2.5 equivalents).
-
To this suspension, add ethyl iodide (EtI, 2.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3,5-diethoxybenzoic acid.
Step 2: Synthesis of Ethyl 3,5-diethoxybenzoate (Fischer Esterification)
-
Dissolve 3,5-diethoxybenzoic acid (1 equivalent) in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford crude Ethyl 3,5-diethoxybenzoate.
-
Purify the product by column chromatography on silica gel if necessary.
Step 3: Synthesis of this compound (Electrophilic Bromination)
-
Dissolve Ethyl 3,5-diethoxybenzoate (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS, 1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to obtain pure this compound.
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of more complex molecules due to its multiple functional groups that can be selectively modified.
-
Building Block for Novel Scaffolds: The bromo substituent provides a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of diverse aryl, vinyl, or alkynyl groups at the 4-position, enabling the construction of novel molecular scaffolds.
-
Intermediate in Medicinal Chemistry: The core structure of this compound is related to other substituted benzoates that have been investigated for a range of biological activities. By modifying the ester and introducing different groups via the bromo functionality, libraries of compounds can be synthesized for screening in drug discovery programs.
-
Precursor for Functional Materials: The aromatic nature and the potential for further functionalization make this compound a candidate for the synthesis of liquid crystals, polymers, and other functional organic materials.
General Experimental Protocol: Suzuki Cross-Coupling
The following is a general protocol for a Suzuki cross-coupling reaction using this compound as the starting material.
Suzuki Coupling Workflow
Caption: General workflow for a Suzuki cross-coupling reaction.
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents)
-
Base (e.g., Potassium carbonate, 2 equivalents)
-
Solvent (e.g., a mixture of toluene and water)
Procedure:
-
In a round-bottom flask, combine this compound, the arylboronic acid, and the base.
-
Add the solvent mixture to the flask.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under an inert atmosphere.
-
Heat the reaction to reflux (typically 80-100 °C) and stir for the required time (monitoring by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
Solubility profile of Ethyl 4-bromo-3,5-diethoxybenzoate in common lab solvents
Solubility Profile of Ethyl 4-bromo-3,5-diethoxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound in common laboratory solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide focuses on providing a qualitative solubility profile inferred from synthesis and purification methodologies, alongside detailed experimental protocols for determining solubility.
Introduction
This compound is a halogenated aromatic ester with potential applications as an intermediate in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. Understanding its solubility profile is crucial for its effective use in reaction chemistry, purification processes such as recrystallization, and formulation development. This document aims to provide a practical guide for researchers working with this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties influence its solubility behavior.
| Property | Value |
| Molecular Formula | C₁₃H₁₇BrO₄ |
| Molecular Weight | 317.18 g/mol |
| Appearance | Expected to be a solid at room temperature |
| CAS Number | 188388-12-7 |
Qualitative Solubility Profile
The following table summarizes the inferred solubility of this compound in a range of common laboratory solvents. This profile is derived from documented synthesis and purification procedures for this compound and structurally related analogs.
| Solvent Class | Solvent | Inferred Solubility | Rationale and Citation |
| Polar Protic | Ethanol | Soluble, especially when hot | Used for recrystallization of analogous compounds, indicating good solubility at elevated temperatures. |
| Methanol | Likely Soluble | Similar to ethanol, often used in the synthesis of related esters. | |
| Water | Insoluble | The molecule is largely non-polar, making it immiscible with water. | |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble | Used as a solvent in the synthesis of related bromo-esters. |
| Acetone | Soluble | A common solvent for organic compounds of similar structure. | |
| Ethyl Acetate | Soluble | Frequently used as a solvent for extraction and chromatography of this class of compounds, and in mixed-solvent recrystallization. | |
| Non-Polar | Hexanes | Sparingly Soluble to Insoluble | Used as an anti-solvent or in combination with a more polar solvent for recrystallization, indicating poor solubility. |
| n-Heptane | Sparingly Soluble to Insoluble | Used in mixed-solvent recrystallization with ethyl acetate, indicating it acts as an anti-solvent. | |
| Toluene | Likely Soluble | Aromatic solvents often dissolve aromatic compounds. | |
| Dichloromethane | Likely Soluble | A common solvent for a wide range of organic compounds. |
Experimental Protocols
This section provides detailed methodologies for determining the solubility of this compound.
General Qualitative Solubility Determination
This protocol allows for a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of test solvents (e.g., water, ethanol, ethyl acetate, hexanes)
-
Small test tubes
-
Vortex mixer
-
Spatula
Procedure:
-
Weigh approximately 10 mg of this compound and place it into a small test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some solid particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
If the compound is insoluble at room temperature, gently warm the test tube and observe any changes in solubility.
-
Record the observations for each solvent tested.
Recrystallization for Purification and Solvent System Selection
Recrystallization is a powerful technique for purifying solid compounds and for identifying suitable solvent systems, which is directly related to solubility.
Single-Solvent Recrystallization:
-
Place a small amount of crude this compound in a test tube.
-
Add a few drops of a potential solvent and heat the mixture.
-
Continue adding the solvent dropwise until the solid just dissolves at the boiling point of the solvent.
-
Allow the solution to cool slowly to room temperature.
-
If crystals form, it indicates that the solvent is a good candidate for recrystallization. The compound is soluble in the hot solvent and less soluble in the cold solvent.
Mixed-Solvent Recrystallization: This method is employed when a single solvent is not ideal. A pair of miscible solvents is used, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").
-
Dissolve the compound in a minimum amount of the hot "good" solvent (e.g., ethyl acetate).
-
While the solution is still hot, add the "poor" solvent (e.g., hexanes or n-heptane) dropwise until the solution becomes faintly cloudy (the point of saturation).
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. The formation of crystals indicates a suitable mixed-solvent system.
Visual Representations of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Qualitative Solubility Testing Workflow.
Caption: Mixed-Solvent Recrystallization Workflow.
An In-depth Technical Guide on the Predicted ¹H and ¹³C NMR Spectral Data for Ethyl 4-bromo-3,5-diethoxybenzoate
Predicted ¹H NMR Spectral Data
The predicted ¹H Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 4-bromo-3,5-diethoxybenzoate is summarized in Table 1. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Ar-H (C2, C6) | ~7.20 | Singlet (s) | 2H | - |
| -O-CH₂-CH₃ (ethoxy) | ~4.10 | Quartet (q) | 4H | ~7.0 |
| -O-CH₂-CH₃ (ester) | ~4.35 | Quartet (q) | 2H | ~7.1 |
| -O-CH₂-CH₃ (ethoxy) | ~1.45 | Triplet (t) | 6H | ~7.0 |
| -O-CH₂-CH₃ (ester) | ~1.38 | Triplet (t) | 3H | ~7.1 |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectral data for this compound is presented in Table 2. Chemical shifts (δ) are referenced to the solvent peak.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~165 |
| C3, C5 (Ar-C-O) | ~158 |
| C1 (Ar-C-C=O) | ~133 |
| C4 (Ar-C-Br) | ~118 |
| C2, C6 (Ar-C-H) | ~109 |
| -O-CH₂-CH₃ (ethoxy) | ~65 |
| -O-CH₂-CH₃ (ester) | ~61 |
| -O-CH₂-CH₃ (ethoxy) | ~15 |
| -O-CH₂-CH₃ (ester) | ~14 |
Experimental Protocols
A general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra is provided below. This protocol is based on standard laboratory practices.
3.1. Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
3.2. NMR Data Acquisition
-
The ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
-
The spectrometer is tuned and shimmed for the specific sample and solvent to optimize the magnetic field homogeneity.
-
For ¹H NMR spectra, the following parameters are typically used:
-
Pulse sequence: A standard single-pulse experiment (e.g., zg30).
-
Number of scans: 16 to 64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
Acquisition time: 2-4 seconds.
-
-
For ¹³C NMR spectra, a proton-decoupled pulse sequence (e.g., zgpg30) is used with the following typical parameters:
-
Number of scans: 1024 to 4096, due to the lower natural abundance of the ¹³C isotope.
-
Relaxation delay: 2-5 seconds.
-
Acquisition time: 1-2 seconds.
-
-
The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectra.
Mandatory Visualizations
4.1. Molecular Structure and Predicted ¹H NMR Assignments
The following diagram illustrates the molecular structure of this compound with labels corresponding to the predicted ¹H NMR chemical shifts.
Caption: Molecular structure with predicted ¹H NMR assignments.
4.2. NMR Analysis Workflow
The logical workflow for the analysis of the NMR data is depicted below.
Caption: A generalized workflow for NMR spectral analysis.
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 4-bromo-3,5-diethoxybenzoate
For Immediate Release
[City, State] – In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into the molecular weight and structural characteristics of compounds. This technical guide delves into the detailed mass spectrometry fragmentation pattern of Ethyl 4-bromo-3,5-diethoxybenzoate, a substituted aromatic ester with potential applications in pharmaceutical research. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a comprehensive understanding of its behavior under mass spectrometric analysis.
Core Fragmentation Pathways
The electron ionization (EI) mass spectrometry of this compound is predicted to exhibit a series of characteristic fragmentation pathways, dictated by the interplay of its functional groups: the ethyl ester, the two ethoxy substituents, and the bromine atom on the aromatic ring. The presence of bromine, with its two abundant isotopes (79Br and 81Br in an approximate 1:1 ratio), will result in distinctive isotopic patterns for bromine-containing fragments, appearing as pairs of peaks (M and M+2) of nearly equal intensity.[1]
The primary fragmentation events are anticipated to involve the ester and ethoxy groups, which are common and well-understood fragmentation points in aromatic compounds.
Predicted Fragmentation Data
Based on established fragmentation principles for similar structures, the following table summarizes the expected key fragment ions, their mass-to-charge ratio (m/z), and the corresponding neutral losses from the molecular ion.
| Fragment Ion (m/z) | Proposed Structure | Neutral Loss | Description of Fragmentation |
| 318/320 | [M]+• | - | Molecular ion peak, showing the characteristic 1:1 isotopic pattern of a monobrominated compound. |
| 289/291 | [M - C2H5]+ | •C2H5 (29 Da) | Loss of an ethyl radical from one of the ethoxy groups. |
| 273/275 | [M - OC2H5]+ | •OC2H5 (45 Da) | α-cleavage at the ester, resulting in the loss of an ethoxy radical to form a stable acylium ion.[2][3] |
| 245/247 | [M - COOC2H5]+ | •COOC2H5 (73 Da) | Loss of the entire ethyl carboxylate group. |
| 217/219 | [M - COOC2H5 - C2H4]+ | •COOC2H5, C2H4 (101 Da) | Subsequent loss of an ethylene molecule from an ethoxy group following the loss of the ester. |
| 189/191 | [M - COOC2H5 - 2(C2H4)]+ | •COOC2H5, 2(C2H4) (129 Da) | Loss of two ethylene molecules from the two ethoxy groups after the initial loss of the ester. |
Experimental Protocols
The following provides a generalized experimental protocol for acquiring the mass spectrum of this compound.
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements. A standard quadrupole mass spectrometer can also be used.
-
Ionization Source: Electron Ionization (EI) at 70 eV is the standard method for generating fragment ions.
-
Inlet System: A gas chromatograph (GC) is typically used for sample introduction, allowing for separation from any impurities prior to mass analysis.
GC-MS Parameters:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of this compound.
-
Injection Mode: Split or splitless injection, depending on the sample concentration.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
Sample Preparation:
The sample should be dissolved in a volatile organic solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 1 mg/mL. A 1 µL injection volume is typically sufficient.
Fragmentation Pathway Diagram
The logical flow of the fragmentation process can be visualized as a series of sequential losses from the molecular ion.
Caption: Proposed fragmentation pathway of this compound under EI-MS.
References
Preliminary Investigation of Ethyl 4-bromo-3,5-diethoxybenzoate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive preliminary investigation into Ethyl 4-bromo-3,5-diethoxybenzoate, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct research on this specific molecule, this document outlines a proposed synthetic pathway, potential derivatization strategies, and hypothesized biological activities based on established chemical principles and data from closely related analogues. This guide is intended to serve as a foundational resource for researchers initiating projects involving this compound, offering detailed experimental protocols and structured data for comparative analysis.
Introduction
This compound belongs to the class of polyalkoxy-substituted benzoic acid esters. The presence of a bromine atom at the para position offers a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of a diverse library of derivatives. The diethoxy groups at the meta positions influence the electronic properties and steric hindrance of the molecule, which can in turn modulate its reactivity and biological activity. While specific applications for this compound are not yet well-documented, its structural motifs are present in compounds with known biological activities, including antimicrobial, antifungal, and antitumor properties. This guide will explore the synthesis, derivatization, and potential biological evaluation of this compound and its derivatives.
Proposed Synthesis of this compound
A plausible synthetic route for this compound can be extrapolated from the synthesis of its methyl analogue, methyl 4-bromo-3,5-dimethoxybenzoate. The proposed multi-step synthesis starts from 4-bromo-3,5-dihydroxybenzoic acid.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: Ethylation of 4-bromo-3,5-dihydroxybenzoic acid
-
To a stirred solution of 4-bromo-3,5-dihydroxybenzoic acid (1.0 eq) in dry acetone, add potassium carbonate (K₂CO₃, 2.5 eq).
-
Add diethyl sulfate (2.5 eq) dropwise to the mixture.
-
Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture and concentrate the filtrate in vacuo.
-
The crude product can be purified by recrystallization to yield 4-bromo-3,5-diethoxybenzoic acid.
Step 2: Fischer Esterification
-
Dissolve the 4-bromo-3,5-diethoxybenzoic acid (1.0 eq) in anhydrous ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.
Predicted Characterization Data
While experimental data for the title compound is scarce, the following table provides predicted and analogous characterization data based on similar compounds like methyl 4-bromo-3,5-dimethoxybenzoate.
| Property | Methyl 4-bromo-3,5-dimethoxybenzoate | This compound (Predicted) |
| Molecular Formula | C₁₀H₁₁BrO₄ | C₁₃H₁₇BrO₄ |
| Molecular Weight | 275.09 g/mol | 317.17 g/mol |
| Appearance | Colorless prisms | White to off-white solid |
| Melting Point | 124-126 °C | Expected to be in a similar range |
| ¹H NMR (CDCl₃) | δ 6.72 (2H, s), 3.78 (3H, s), 3.62 (6H, s) | δ ~7.2 (2H, s), ~4.4 (2H, q), ~4.1 (4H, q), ~1.4 (3H, t), ~1.3 (6H, t) |
| ¹³C NMR (CDCl₃) | δ 179.2, 157.7, 134.5, 125.3, 113.2, 63.2, 58.3 | Expected signals for ester, aromatic, and ethoxy carbons |
Derivatization of this compound
The bromine atom on the aromatic ring serves as a key functional group for derivatization, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki and Buchwald-Hartwig reactions.
Caption: Key derivatization pathways for this compound.
Suzuki Coupling
The Suzuki coupling reaction enables the formation of a carbon-carbon bond between the aryl bromide and an organoboron compound.
Experimental Protocol: General Suzuki Coupling
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a suitable base such as K₃PO₄ (2.0 eq), a palladium catalyst like Pd(OAc)₂ (0.02 eq), and a ligand such as SPhos (0.04 eq).
-
Degas the flask by subjecting it to at least three vacuum/backfill cycles with an inert gas.
-
Add a degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.
-
Heat the reaction mixture at 80-100 °C with vigorous stirring for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between the aryl bromide and an amine.
Experimental Protocol: General Buchwald-Hartwig Amination
-
In an oven-dried reaction tube equipped with a magnetic stir bar, charge the palladium precatalyst (0.5-1.0 mol%), ligand (e.g., XPhos, 1.0-2.0 mol%), and base (e.g., NaOtBu, 1.4 eq).
-
Add this compound (1.0 eq).
-
Seal the tube with a PTFE septum cap and evacuate and backfill with an inert gas three times.
-
Add the desired amine (1.2-1.4 eq) and an anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture at 80-110 °C for the required time (monitored by TLC or GC-MS).
-
After cooling, dilute the reaction mixture with a suitable solvent and filter through a plug of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Potential Biological Activities and Evaluation
Based on the biological activities of structurally similar compounds, derivatives of this compound are hypothesized to possess antimicrobial and antitumor activities.
Caption: General workflow for the biological evaluation of new derivatives.
Antimicrobial Activity
Substituted benzoates have shown promise as antimicrobial agents. The evaluation of new derivatives against a panel of pathogenic bacteria and fungi is a logical starting point.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism in medium) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table of Comparative Antimicrobial Activity (Hypothetical Data)
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 (Aryl) | 16 | 32 | 64 |
| Derivative 2 (Amine) | 8 | 16 | 32 |
| Vancomycin | 1 | - | - |
| Ampicillin | - | 8 | - |
| Fluconazole | - | - | 2 |
Antitumor Activity
Polyalkoxy aromatic compounds have been investigated for their potential as anticancer agents. The synthesized derivatives can be screened against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table of Comparative Cytotoxicity (Hypothetical Data)
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| Derivative 1 (Aryl) | 12.5 | 25.8 | 18.3 |
| Derivative 2 (Amine) | 5.2 | 10.1 | 7.9 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
Conclusion
This compound represents a promising scaffold for the development of novel compounds with potential applications in medicinal chemistry. This guide provides a foundational framework for its synthesis, derivatization, and preliminary biological evaluation. The proposed protocols are based on well-established methodologies and data from closely related compounds. Further research is warranted to validate these proposed pathways and to fully elucidate the chemical and biological properties of this class of molecules. The versatility of the aryl bromide functionality, combined with the modulating effects of the diethoxy substituents, makes this an attractive target for further investigation.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using Ethyl 4-bromo-3,5-diethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction has seen widespread application in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. Ethyl 4-bromo-3,5-diethoxybenzoate is a valuable building block, and its participation in Suzuki coupling reactions allows for the introduction of a diverse array of aryl and heteroaryl substituents, leading to the synthesis of a wide range of poly-substituted aromatic compounds.
This document provides a detailed protocol for the Suzuki coupling reaction of this compound with various boronic acids. Due to the electron-rich nature of the aryl bromide, careful optimization of the catalytic system is often necessary to achieve high yields.
Reaction Principle and Signaling Pathway
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The fundamental steps include:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following is a general protocol for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be required for specific boronic acids to achieve the best results.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions, workup, and purification.
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 4 to 24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired ethyl 4-aryl-3,5-diethoxybenzoate.
Data Presentation: Representative Reaction Conditions
While specific data for the Suzuki coupling of this compound is not extensively published, the following table summarizes typical conditions and expected yields based on reactions with structurally similar electron-rich aryl bromides. These conditions provide a strong starting point for optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 18 | 90-98 |
| 3 | 3,5-Dimethylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF | 100 | 16 | 80-90 |
| 4 | 2-Thiopheneboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 100 | 24 | 75-85 |
Experimental Workflow
The general workflow for conducting and analyzing a Suzuki cross-coupling reaction is outlined below.
Caption: General experimental workflow for Suzuki cross-coupling.
Conclusion
The Suzuki cross-coupling reaction is a highly effective method for the functionalization of this compound, providing access to a wide range of substituted biaryl compounds. The provided protocol, based on established procedures for similar electron-rich aryl bromides, offers a robust starting point for reaction development. Researchers are encouraged to screen various catalysts, ligands, bases, and solvents to optimize conditions for their specific arylboronic acid coupling partners. The successful implementation of these reactions will facilitate the exploration of novel chemical entities for applications in drug discovery and materials science.
Application of Ethyl 4-bromo-3,5-diethoxybenzoate in Pharmaceutical Intermediate Synthesis
Introduction
Ethyl 4-bromo-3,5-diethoxybenzoate is a versatile aromatic building block with significant potential in the synthesis of pharmaceutical intermediates. Its structure, featuring a reactive bromine atom and two electron-donating ethoxy groups on a benzoate scaffold, allows for a variety of chemical transformations. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the construction of complex drug molecules. The diethoxy substitution pattern influences the electronic properties of the aromatic ring, impacting its reactivity and the properties of the resulting derivatives. This document provides detailed application notes and protocols for the use of this compound in key synthetic reactions for the preparation of pharmaceutical intermediates.
Synthesis of this compound
The synthesis of this compound typically starts from a more readily available precursor such as 3,5-diethoxybenzoic acid. The process involves two main steps: esterification of the carboxylic acid followed by bromination.
Experimental Protocol: Synthesis of this compound
Step 1: Esterification of 3,5-diethoxybenzoic acid
A solution of 3,5-diethoxybenzoic acid (1 equivalent) in ethanol (5-10 volumes) is treated with a catalytic amount of a strong acid, such as sulfuric acid (0.1 equivalents). The reaction mixture is heated to reflux and stirred for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield ethyl 3,5-diethoxybenzoate.
Step 2: Bromination of ethyl 3,5-diethoxybenzoate
Ethyl 3,5-diethoxybenzoate (1 equivalent) is dissolved in a suitable solvent such as acetic acid or a chlorinated solvent. A brominating agent, for instance, N-Bromosuccinimide (NBS) (1.1 equivalents), is added portion-wise at room temperature. The reaction mixture is stirred for 2-4 hours. Upon completion, the reaction is quenched with a saturated solution of sodium thiosulfate. The product is extracted with an organic solvent, and the organic layer is washed with water and brine, dried, and concentrated. The crude product can be purified by column chromatography to afford this compound.
Synthesis Workflow
Caption: Synthetic route to this compound.
Application in Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of a wide range of pharmaceutical scaffolds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by coupling an organohalide with a boronic acid derivative. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in drug candidates.
Experimental Protocol: Suzuki-Miyaura Coupling
To a mixture of this compound (1 equivalent), an arylboronic acid (1.2 equivalents), and a base such as potassium carbonate (2 equivalents) in a solvent system of toluene and water (4:1), a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equivalents) is added. The mixture is degassed and heated to 80-100 °C under an inert atmosphere for 8-12 hours. After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 100 | 10 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene | 110 | 16 | 75-85 |
Note: Yields are typical and may vary depending on the specific substrate and reaction conditions.
Caption: Catalytic cycle of the Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides. [1] Experimental Protocol: Buchwald-Hartwig Amination
In a glovebox, a reaction vessel is charged with this compound (1 equivalent), an amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equivalents), a phosphine ligand (e.g., Xantphos, 0.03 equivalents), and a base (e.g., sodium tert-butoxide, 1.4 equivalents). A dry, degassed solvent such as toluene or dioxane is added. The vessel is sealed and heated to 80-110 °C for 12-24 hours. After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The product is purified by column chromatography.
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂/BINAP (2/3) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd₂(dba)₃/Xantphos (1/3) | Cs₂CO₃ | Dioxane | 110 | 24 | 75-85 |
| 3 | Benzylamine | Pd(OAc)₂/RuPhos (2/4) | K₃PO₄ | t-BuOH | 90 | 16 | 70-80 |
Note: Yields are typical and may vary depending on the specific substrate and reaction conditions.
Buchwald-Hartwig Amination Workflow
Caption: General workflow for Buchwald-Hartwig amination.
Application in the Synthesis of Pharmaceutical Intermediates
The 3,5-diethoxy-4-substituted benzoate scaffold, readily accessible from this compound, is a key structural motif in various biologically active molecules. For instance, analogues of trimethoprim, a well-known antibacterial agent, often feature a substituted trimethoxybenzyl group. While a direct synthesis of trimethoprim itself may not start from this exact intermediate, the methodologies described above are crucial for the synthesis of novel analogues with modified substitution patterns on the aromatic ring, which can lead to improved pharmacological properties.
Potential Signaling Pathway Relevance
Derivatives synthesized from this compound can be designed to target various biological pathways. For example, biaryl structures are common in kinase inhibitors, and the introduction of different aryl groups via Suzuki coupling can be a strategy to target the ATP-binding site of specific kinases. Similarly, the introduction of nitrogen-containing heterocycles through Buchwald-Hartwig amination can lead to compounds that interact with DNA or other biological macromolecules.
Hypothetical Drug Discovery Pathway
Caption: Role in a hypothetical drug discovery workflow.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a wide range of functionalized aromatic compounds. Its utility in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations allows for the efficient construction of molecular complexity. These reactions provide access to a diverse array of substituted benzoate derivatives that are key precursors for the development of novel pharmaceutical agents. The protocols and data presented herein serve as a guide for researchers and scientists in the field of drug discovery and development to effectively utilize this important building block.
References
The Versatility of Ethyl 4-bromo-3,5-diethoxybenzoate in Organic Synthesis: A Building Block for Novel Therapeutics
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 4-bromo-3,5-diethoxybenzoate is a versatile, multi-functional aromatic building block crucial for the synthesis of complex organic molecules. Its structure, featuring a reactive bromine atom, an ethyl ester, and two ethoxy groups, allows for a variety of chemical transformations. The electron-donating nature of the diethoxy groups activates the aromatic ring, while the bromine atom provides a handle for various cross-coupling reactions. This combination makes it an invaluable starting material in medicinal chemistry and materials science for the construction of novel compounds with desired biological activities and physical properties. This document provides an overview of its applications, with a focus on its use in synthesizing precursors for bioactive molecules, and offers detailed protocols for its synthesis and subsequent reactions.
Applications in Drug Discovery
This compound has been utilized as a key intermediate in the synthesis of compounds targeting various biological pathways. A notable application is in the development of S-nitrosoglutathione reductase (GSNOR) inhibitors. GSNOR is a critical enzyme that regulates the levels of endogenous S-nitrosothiols (SNOs), which are important signaling molecules involved in a myriad of physiological processes. Dysregulation of GSNOR activity is implicated in various diseases, including asthma, and cardiovascular and neurodegenerative disorders. By serving as a scaffold for GSNOR inhibitors, this compound contributes to the development of novel therapeutics for these conditions.
Key Synthetic Transformations
The reactivity of the bromine atom in this compound allows for several key synthetic transformations, including:
-
Nucleophilic Aromatic Substitution: The bromo group can be displaced by various nucleophiles, such as thiols, to introduce new functional groups.
-
Cross-Coupling Reactions: It is an excellent substrate for palladium- or copper-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. While specific literature examples for this exact substrate are nascent, its structure is amenable to common cross-coupling methodologies:
-
Suzuki-Miyaura Coupling: For the formation of biaryl structures.
-
Buchwald-Hartwig Amination: For the synthesis of arylamines.
-
Sonogashira Coupling: For the introduction of alkyne moieties.
-
Copper-Catalyzed Amination: An alternative for C-N bond formation.
-
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound and its subsequent functionalization.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Reference |
| 4-Bromo-3,5-dihydroxybenzoic acid | Iodoethane, K₂CO₃ | DMF | 15 °C, 12 h, then 90 °C | N/A | [1] |
| 4-Bromo-3,5-dihydroxybenzoic acid | Diethyl sulfate, K₂CO₃ | Acetone | Reflux, 8 h | N/A | [2] |
Note: Specific yield data was not provided in the cited documents.
Table 2: Functionalization of this compound
| Reaction Type | Coupling Partner/Nucleophile | Catalyst/Reagents | Solvent | Reaction Conditions | Product Type | Reference |
| Nucleophilic Aromatic Substitution | Sodium ethanethiolate | None | DMF | 100 °C, 8 h | Ethyl 4-(ethylthio)-3,5-diethoxybenzoate | [3] |
| Copper-Catalyzed Amination | Amine (unspecified) | Copper(I) iodide, trans-N,N'-dimethylcyclohexane-1,2-diamine, K₃PO₄ | Toluene | 110 °C, overnight | Ethyl 4-amino-3,5-diethoxybenzoate derivative | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 4-bromo-3,5-dihydroxybenzoic acid.
Materials:
-
4-Bromo-3,5-dihydroxybenzoic acid
-
Iodoethane or Diethyl sulfate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Acetone
-
Standard glassware for organic synthesis
-
Inert gas supply (Nitrogen or Argon)
Procedure (based on iodoethane): [1]
-
To a solution of 4-bromo-3,5-dihydroxybenzoic acid (1 eq) in DMF, add potassium carbonate (3 eq).
-
Add iodoethane (4 eq) to the mixture at 15 °C.
-
Stir the mixture at 15 °C for 12 hours.
-
Increase the temperature to 90 °C and continue stirring. Monitor reaction completion by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer with saturated saline, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution with a Thiol
This protocol details the displacement of the bromine atom with an ethylthio group.[3]
Materials:
-
This compound
-
Sodium ethanethiolate
-
Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl)
-
Sodium bicarbonate (aqueous solution)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve sodium ethanethiolate (16 eq) in DMF under a nitrogen atmosphere.
-
Add a solution of this compound (1 eq) in DMF.
-
Stir the reaction mixture at 100 °C for 8 hours.
-
Cool the mixture, add it to water, and acidify with 1M HCl.
-
Extract the aqueous layer with diethyl ether.
-
Re-extract the organic layer with aqueous sodium bicarbonate.
-
Acidify the bicarbonate layer with 1M HCl and extract with diethyl ether.
-
Dry the final organic layer over Na₂SO₄ and concentrate to dryness to yield the product.
Protocol 3: Copper-Catalyzed C-N Cross-Coupling
This protocol describes a copper-catalyzed amination reaction.[4]
Materials:
-
This compound
-
Desired amine
-
Potassium phosphate tribasic (K₃PO₄)
-
Copper(I) iodide (CuI)
-
trans-N,N'-dimethylcyclohexane-1,2-diamine (ligand)
-
Toluene
-
Inert gas supply (Argon)
Procedure:
-
In a reaction vessel, combine the amine (1.1 eq), this compound (1 eq), potassium phosphate tribasic (1.4 eq), copper(I) iodide (0.13 eq), and trans-N,N'-dimethylcyclohexane-1,2-diamine (1.3 eq).
-
Add toluene as the solvent.
-
Flush the vessel with argon.
-
Stir the reaction mixture at 110 °C overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and perform a suitable aqueous workup.
-
Purify the crude product by column chromatography.
Protocol 4: Generalized Suzuki-Miyaura Cross-Coupling (for Optimization)
This is a general protocol that serves as a starting point for the Suzuki-Miyaura coupling of this compound, which will require optimization.
Materials:
-
This compound
-
Aryl or vinyl boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
Procedure:
-
To a degassed mixture of this compound (1 eq), the boronic acid (1.2 eq), and the base (2 eq) in the chosen solvent system, add the palladium catalyst.
-
Heat the mixture under an inert atmosphere at a temperature ranging from 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Experimental Workflow: Synthesis and Functionalization
Caption: General synthetic routes starting from 4-Bromo-3,5-dihydroxybenzoic acid.
Catalytic Cycle: Copper-Catalyzed Amination
Caption: Simplified catalytic cycle for copper-catalyzed C-N cross-coupling.
Signaling Pathway: GSNOR Inhibition
Caption: Mechanism of action for GSNOR inhibitors.[5][6][7]
References
- 1. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]
- 2. scribd.com [scribd.com]
- 3. EP0530166A2 - 3-Hydroxy anthranilic acid derivatives for inhibiting 3-hydroxy anthranilate oxygenase - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. What are GSNOR inhibitors and how do they work? [synapse.patsnap.com]
- 6. gsnothera.com [gsnothera.com]
- 7. sajepharma.com [sajepharma.com]
Step-by-step experimental procedure for synthesizing Ethyl 4-bromo-3,5-diethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of Ethyl 4-bromo-3,5-diethoxybenzoate, a potentially valuable intermediate in pharmaceutical and materials science research. The procedure is presented in a step-by-step format, suitable for experienced laboratory personnel.
Introduction
This compound is a substituted aromatic compound with functional groups that make it an attractive building block for the synthesis of more complex molecules. The presence of the ethoxy groups, the bromine atom, and the ethyl ester moiety allows for a variety of subsequent chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and modifications of the ester group. This protocol outlines a reliable three-step synthesis beginning from commercially available 3,5-dihydroxybenzoic acid.
Overall Reaction Scheme
Experimental Protocols
Step 1: Synthesis of 3,5-diethoxybenzoic acid
This procedure is adapted from the synthesis of 3,5-dimethoxybenzoic acid.
Materials:
-
3,5-dihydroxybenzoic acid
-
Diethyl sulfate
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
Procedure:
-
To a 250 mL round-bottom flask, add 3,5-dihydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous acetone (10 mL/g of benzoic acid).
-
Stir the suspension at room temperature for 15 minutes.
-
Add diethyl sulfate (2.5 eq) dropwise to the stirring suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56 °C). Maintain reflux for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the acetone.
-
To the residue, add a 10% aqueous sodium hydroxide solution and heat the mixture at 70-80 °C for 2 hours to hydrolyze any unreacted diethyl sulfate and any ester that may have formed.
-
Cool the solution to room temperature and acidify to pH 2 with 1 M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold distilled water, and dry in a vacuum oven to afford 3,5-diethoxybenzoic acid as a white solid.
Step 2: Synthesis of 4-bromo-3,5-diethoxybenzoic acid
This procedure is based on the bromination of activated aromatic rings.
Materials:
-
3,5-diethoxybenzoic acid
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3,5-diethoxybenzoic acid (1.0 eq) in acetonitrile (15 mL/g of benzoic acid).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a cold 5% aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by a thorough washing with cold distilled water.
-
Dry the product in a vacuum oven to yield 4-bromo-3,5-diethoxybenzoic acid.
Step 3: Synthesis of this compound
This step utilizes a standard Fischer esterification protocol.
Materials:
-
4-bromo-3,5-diethoxybenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, suspend 4-bromo-3,5-diethoxybenzoic acid (1.0 eq) in absolute ethanol (20 mL/g of acid).
-
Carefully add concentrated sulfuric acid (0.1 eq) dropwise while stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (until effervescence ceases), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
The following table summarizes the expected materials and typical yields for the synthesis.
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | 3,5-dihydroxybenzoic acid | Diethyl sulfate, K₂CO₃ | 3,5-diethoxybenzoic acid | 85-95 |
| 2 | 3,5-diethoxybenzoic acid | N-Bromosuccinimide | 4-bromo-3,5-diethoxybenzoic acid | 80-90 |
| 3 | 4-bromo-3,5-diethoxybenzoic acid | Ethanol, H₂SO₄ | This compound | 85-95 |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Ethyl 4-bromo-3,5-diethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling of Ethyl 4-bromo-3,5-diethoxybenzoate, a versatile building block in the synthesis of complex organic molecules relevant to pharmaceutical and materials science research. The electron-rich and sterically hindered nature of this substrate requires careful selection of catalytic systems to achieve high efficiency and yields.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and functional group tolerance. For drug development professionals, these reactions are instrumental in the construction of novel molecular scaffolds and the late-stage functionalization of complex intermediates. This compound, with its activated aromatic ring and multiple functional groups, serves as a valuable starting material for the synthesis of a diverse array of compounds. This document outlines protocols for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, tailored for this specific substrate.
Data Presentation: Comparison of Cross-Coupling Methods
The following table summarizes typical reaction conditions and expected yields for the palladium-catalyzed cross-coupling of this compound with various coupling partners. The data is compiled from literature precedents on structurally similar 3,5-dialkoxy-substituted aryl bromides and serves as a guide for reaction optimization.
| Coupling Reaction | Coupling Partner | Catalyst System (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| Heck | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70-85 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (5) | Et₃N | THF | 65 | 8 | 80-90 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 16 | 85-95 |
Experimental Protocols
Note: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Suzuki-Miyaura Coupling: Synthesis of Ethyl 4-phenyl-3,5-diethoxybenzoate
Reaction Principle: The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Deionized water
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Reaction: Synthesis of Ethyl 4-((E)-2-phenylvinyl)-3,5-diethoxybenzoate
Reaction Principle: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[1]
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, triethylamine, and styrene via syringe.
-
Seal the tube and heat the mixture to 100 °C for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Sonogashira Coupling: Synthesis of Ethyl 4-(phenylethynyl)-3,5-diethoxybenzoate
Reaction Principle: The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise to the stirred solution.
-
Heat the reaction to 65 °C and stir for 8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Synthesis of Ethyl 4-(morpholino)-3,5-diethoxybenzoate
Reaction Principle: The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[2]
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound to the tube.
-
Outside the glovebox, add anhydrous toluene and morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography if necessary.
Visualizations
Catalytic Cycles and Experimental Workflow
The following diagrams illustrate the catalytic cycles for the described cross-coupling reactions and a general experimental workflow.
References
Application Notes and Protocols for the Large-Scale Synthesis and Purification of Ethyl 4-bromo-3,5-diethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the large-scale synthesis and purification of Ethyl 4-bromo-3,5-diethoxybenzoate, a key intermediate in various synthetic applications. The protocols are designed to be scalable and are based on established chemical principles for bromination, etherification, and esterification of aromatic compounds.
Data Presentation
The following tables summarize the quantitative data for the multi-step synthesis and purification of this compound, assuming a starting scale of 1.0 kg of 3,5-dihydroxybenzoic acid.
Table 1: Reactants and Stoichiometry for the Synthesis of 4-bromo-3,5-dihydroxybenzoic acid
| Compound | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Molar Ratio |
| 3,5-dihydroxybenzoic acid | 154.12 | 6.49 | 1.00 kg | 1.00 |
| Glacial Acetic Acid | 60.05 | - | 3.6 L | - |
| Bromine | 159.81 | 6.81 | 1.09 kg (348 mL) | 1.05 |
Table 2: Reactants and Stoichiometry for the Synthesis of 4-bromo-3,5-diethoxybenzoic acid
| Compound | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Molar Ratio |
| 4-bromo-3,5-dihydroxybenzoic acid | 233.02 | 5.06 (Assumed 78% yield) | 1.18 kg | 1.00 |
| Diethyl Sulfate | 154.19 | 12.65 | 1.95 kg (1.65 L) | 2.50 |
| Potassium Carbonate | 138.21 | 15.18 | 2.10 kg | 3.00 |
| Acetone | 58.08 | - | 12 L | - |
Table 3: Reactants and Stoichiometry for the Synthesis of this compound
| Compound | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Molar Ratio |
| 4-bromo-3,5-diethoxybenzoic acid | 289.12 | 4.55 (Assumed 90% yield) | 1.32 kg | 1.00 |
| Ethanol (Absolute) | 46.07 | - | 6.6 L | Excess |
| Sulfuric Acid (98%) | 98.08 | - | 132 mL | Catalytic |
| Toluene | 92.14 | - | 2.6 L | - |
Table 4: Expected Yield and Purity of this compound
| Parameter | Crude Product | Purified Product |
| Appearance | Light brown to off-white solid | White crystalline solid |
| Expected Yield (g) | ~1.31 kg (Assuming 85% yield for esterification) | ~1.18 kg (Assuming 90% recovery from recrystallization) |
| Purity (by HPLC) | >95% | >99.5% |
| Overall Yield | ~58% | ~52% |
Experimental Protocols
Part 1: Large-Scale Synthesis of this compound
This synthesis is a three-step process starting from 3,5-dihydroxybenzoic acid.
Step 1: Synthesis of 4-bromo-3,5-dihydroxybenzoic acid
This protocol is adapted from a known procedure for the bromination of 3,5-dihydroxybenzoic acid.[1]
-
Reaction Setup: In a 10 L glass reactor equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (containing sodium thiosulfate solution), charge 1.00 kg (6.49 mol) of 3,5-dihydroxybenzoic acid and 3.6 L of glacial acetic acid.
-
Bromination: Stir the mixture to obtain a suspension. From the dropping funnel, add 1.09 kg (348 mL, 6.81 mol) of bromine dropwise over a period of 3-4 hours. Maintain the internal temperature of the reactor between 20-25°C using a cooling bath if necessary.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Precipitation: Once the reaction is complete, slowly pour the reaction mixture into 20 L of cold water with vigorous stirring.
-
Isolation: The precipitated product is collected by filtration, washed with copious amounts of cold water until the filtrate is neutral, and then dried under vacuum at 60°C to a constant weight. The expected yield is approximately 1.18 kg (78%).
Step 2: Synthesis of 4-bromo-3,5-diethoxybenzoic acid
-
Reaction Setup: In a 20 L glass reactor equipped with a mechanical stirrer, condenser, and a dropping funnel, charge the 1.18 kg (5.06 mol) of 4-bromo-3,5-dihydroxybenzoic acid obtained from the previous step, 2.10 kg (15.18 mol) of anhydrous potassium carbonate, and 12 L of acetone.
-
Etherification: Heat the mixture to reflux with vigorous stirring. From the dropping funnel, add 1.95 kg (1.65 L, 12.65 mol) of diethyl sulfate dropwise over 2-3 hours.
-
Reaction Monitoring: Continue to reflux the reaction mixture for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, filter off the inorganic salts and wash them with acetone. Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Acidification and Isolation: Dissolve the crude solid in 10 L of water and acidify with concentrated hydrochloric acid to a pH of ~2. The precipitate is collected by filtration, washed with water, and dried under vacuum. The expected yield is approximately 1.32 kg (90%).
Step 3: Synthesis of this compound
This protocol utilizes the Fischer esterification method.[2][3]
-
Reaction Setup: In a 20 L glass reactor equipped with a mechanical stirrer, a Dean-Stark apparatus, and a condenser, charge 1.32 kg (4.55 mol) of 4-bromo-3,5-diethoxybenzoic acid, 6.6 L of absolute ethanol, and 2.6 L of toluene.
-
Catalysis: Slowly add 132 mL of concentrated sulfuric acid to the stirred mixture.
-
Esterification: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux for 8-12 hours, or until no more water is collected.
-
Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into 20 L of cold water. Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution (until effervescence ceases) and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as a solid. The expected yield is approximately 1.31 kg (85%).
Part 2: Large-Scale Purification of this compound
The primary method for purifying the crude product at a large scale is recrystallization.
Recrystallization Protocol
The choice of solvent is crucial for effective recrystallization. Ethanol is a suitable solvent for many benzoate esters.[4][5][6]
-
Solvent Selection: A suitable solvent system is a mixture of ethanol and water.
-
Dissolution: Transfer the crude this compound (approx. 1.31 kg) to a 20 L reactor. Add a minimal amount of hot ethanol (approximately 4-5 L) with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated filter.
-
Crystallization: Slowly add hot water to the hot ethanol solution with continuous stirring until the solution becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath for 2-4 hours to maximize crystal formation.
-
Isolation and Drying: Collect the white crystalline product by filtration. Wash the crystals with a cold ethanol/water mixture. Dry the crystals under vacuum at 40-50°C to a constant weight. The expected recovery is around 90%, yielding approximately 1.18 kg of pure product.
Visualizations
Chemical Synthesis Pathway
References
- 1. EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid - Google Patents [patents.google.com]
- 2. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 3. Sciencemadness Discussion Board - Ethyl benzoate synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. brainly.com [brainly.com]
- 6. Reagents & Solvents [chem.rochester.edu]
Application Notes and Protocols: Ethyl 4-bromo-3,5-diethoxybenzoate in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
While direct applications of Ethyl 4-bromo-3,5-diethoxybenzoate in materials science are not extensively documented in current literature, its molecular structure—featuring a reactive bromine atom and electron-donating ethoxy groups on a benzene ring—makes it a promising precursor for the synthesis of novel organic materials. This document outlines potential applications and provides a detailed, representative protocol for its use in the synthesis of conjugated polymers, a critical area of materials science with applications in organic electronics.
Potential Applications in Materials Science
This compound is a versatile building block for creating larger, more complex molecules and polymers through cross-coupling reactions. The bromine atom provides a reactive site for forming new carbon-carbon bonds, while the diethoxybenzoate moiety can influence the solubility, electronic properties, and morphology of the resulting material.
Primary Potential Application:
-
Monomer for Conjugated Polymer Synthesis: The most direct application is its use as a monomer in polymerization reactions, such as Suzuki or Stille coupling, to create conjugated polymers. These polymers are the active materials in a variety of organic electronic devices.
Potential End-Uses for Derived Materials:
-
Organic Light-Emitting Diodes (OLEDs): Polymers incorporating this unit could be designed as emissive or charge-transport layers in OLEDs. The diethoxy groups can enhance solubility for solution-based processing, which is advantageous for manufacturing large-area displays.
-
Organic Photovoltaics (OPVs): As a component of a donor or acceptor polymer in the active layer of an OPV, the electronic properties imparted by the diethoxybenzoate unit could be tuned to optimize light absorption and charge separation.
-
Organic Field-Effect Transistors (OFETs): The molecular ordering and electronic coupling in polymers derived from this monomer could be suitable for creating semiconductor channels in OFETs for applications in flexible electronics and sensors.
Experimental Protocols: Synthesis of a Hypothetical Conjugated Polymer via Suzuki Coupling
This section provides a detailed protocol for a hypothetical Suzuki polymerization reaction using this compound as one of the monomers. This reaction is a cornerstone of modern polymer chemistry for creating materials with tailored optoelectronic properties.
Reaction Scheme:
A hypothetical copolymerization between this compound and a diboronic acid ester, such as 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene, to form a poly(arylene-thiophene) copolymer.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a conjugated polymer.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Molar Ratio |
| This compound | 317.18 | 317.2 | 1.0 | 1.0 |
| 2,5-Thiophenediylbisboronic acid pinacol ester | 336.08 | 336.1 | 1.0 | 1.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 23.1 | 0.02 | 0.02 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 552.8 | 4.0 | 4.0 |
| Toluene | - | 20 mL | - | - |
| Aliquat 336 (Phase Transfer Catalyst) | - | 2 drops | - | - |
Detailed Protocol
-
Reaction Setup:
-
To a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (317.2 mg, 1.0 mmol), 2,5-Thiophenediylbisboronic acid pinacol ester (336.1 mg, 1.0 mmol), and anhydrous potassium carbonate (552.8 mg, 4.0 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent and Catalyst Addition:
-
Through the septum, add 20 mL of degassed toluene via a syringe.
-
Add two drops of Aliquat 336 as a phase transfer catalyst.
-
In a separate vial, dissolve Tetrakis(triphenylphosphine)palladium(0) (23.1 mg, 0.02 mmol) in 2 mL of degassed toluene. Add this catalyst solution to the main reaction flask via syringe.
-
-
Polymerization:
-
Place the flask in a preheated oil bath at 90°C.
-
Stir the reaction mixture vigorously under a positive pressure of argon for 48 hours. The solution will typically become more viscous and may change color as the polymer forms.
-
-
End-Capping and Work-up:
-
After 48 hours, add a small amount of an end-capping agent (e.g., 50 mg of bromobenzene) to terminate the polymer chains and stir for an additional 12 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly pour the viscous solution into 200 mL of vigorously stirring methanol to precipitate the polymer.
-
-
Purification:
-
Collect the precipitated polymer by filtration using a Büchner funnel.
-
Wash the solid polymer with methanol (3 x 50 mL).
-
To remove catalyst residues and oligomers, purify the polymer by Soxhlet extraction. Sequentially wash with methanol, acetone, and hexane. The desired polymer should be insoluble in these solvents.
-
The purified polymer is then extracted from the thimble with chloroform.
-
Concentrate the chloroform solution and reprecipitate the polymer in methanol.
-
Filter the final product and dry it in a vacuum oven at 40°C overnight.
-
Signaling Pathways and Mechanisms
In the context of this materials synthesis, the key "pathway" is the catalytic cycle of the Suzuki cross-coupling reaction. This cycle describes the mechanism by which the palladium catalyst facilitates the formation of a new carbon-carbon bond between the two monomer units.
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Explanation of the Cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound), inserting itself into the carbon-bromine bond to form a Pd(II) intermediate.
-
Transmetalation: The organoboron compound (the thiophene diboronic acid ester) reacts with the Pd(II) complex in the presence of a base. The organic group from the boron compound is transferred to the palladium, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled together, forming the new carbon-carbon bond of the polymer backbone and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.
Safe handling and storage procedures for Ethyl 4-bromo-3,5-diethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of Ethyl 4-bromo-3,5-diethoxybenzoate (CAS No: 149517-92-0). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the product.
Hazard Identification and Safety Data Summary
This compound is classified as a hazardous substance. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1] Below is a summary of the key safety information.
| Identifier | Information |
| GHS Pictogram | |
| Signal Word | Warning[1] |
| Hazard Statements | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |
| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P264: Wash skin thoroughly after handling.[1][2] P271: Use only outdoors or in a well-ventilated area.[1][2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] Response: P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P312: Call a poison center or doctor if you feel unwell.[1] P332+P313: If skin irritation occurs: Get medical advice/attention.[1] P337+P313: If eye irritation persists: Get medical advice/attention.[1] P362: Take off contaminated clothing and wash before reuse.[1] Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1] P405: Store locked up.[1] Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Experimental Protocols
The following protocols outline the recommended procedures for handling and storing this compound in a laboratory setting.
2.1. Personal Protective Equipment (PPE)
Before handling the compound, all personnel must be equipped with the following PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Lab Coat: A standard laboratory coat must be worn and fully buttoned.
-
Respiratory Protection: If working outside a fume hood or in a poorly ventilated area, a NIOSH-approved respirator is recommended.
2.2. Handling Protocol
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Have an emergency eyewash station and safety shower readily accessible.[1]
-
Prepare all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the chemical fume hood to minimize inhalation exposure.
-
Use a dedicated, clean spatula for handling the solid material.
-
Avoid generating dust. If the compound is a fine powder, handle it with extra care.
-
Close the container tightly immediately after use.
-
-
Dissolution:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Clean all equipment and the work area to remove any residual chemical.
-
2.3. Storage Protocol
-
Store this compound in a tightly closed container.[1]
-
The storage area should be cool, dry, and well-ventilated.[1]
-
Store away from incompatible substances and sources of ignition.[1]
-
The storage location should be secure and accessible only to authorized personnel.[1]
2.4. Accidental Release Measures
-
Spill:
-
Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.[1]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Do not let the product enter drains or waterways.[1]
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing.[1] If eye irritation persists, seek medical attention.[1]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1] If feeling unwell, call a poison center or doctor.[1]
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the safe handling workflow and the logical relationship of safety precautions.
Caption: Safe handling and storage workflow for this compound.
Caption: Logical relationship between hazards, control measures, and safety outcomes.
References
Application Notes and Protocols for the Synthesis of Biologically Active Molecules from Ethyl 4-bromo-3,5-diethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of biologically active molecules utilizing Ethyl 4-bromo-3,5-diethoxybenzoate as a key starting material. This document outlines synthetic strategies, detailed experimental protocols, and data for the preparation of a stilbene derivative, a class of compounds known for their diverse pharmacological activities, including anticancer and antioxidant properties.
Introduction
This compound is a versatile building block in medicinal chemistry. The presence of a bromine atom on the aromatic ring allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The diethoxy substitution pattern is a feature found in a number of biologically active natural products and their synthetic analogs, such as resveratrol and chalcone derivatives. These substitutions can enhance lipophilicity and influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.
This document focuses on a synthetic pathway to a 3,5-diethoxystilbene derivative, a promising target for drug discovery due to the known bioactivity of stilbenoids. The outlined protocols are based on established and reliable synthetic methodologies.
Synthetic Pathway Overview
The proposed synthetic route involves a palladium-catalyzed Suzuki cross-coupling reaction. This reaction is a powerful method for the formation of a C-C bond between an aryl halide and an organoboron compound. In this case, this compound will be coupled with a commercially available boronic acid to yield the target stilbene derivative.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-bromo-3,5-diethoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-bromo-3,5-diethoxybenzoate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions in a question-and-answer format.
Q1: My overall yield for the multi-step synthesis is very low. How can I identify the problematic step?
A1: A low overall yield in a multi-step synthesis is a common issue. To identify the bottleneck, it is crucial to monitor the yield of each individual step: etherification, bromination, and esterification.
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Recommendation: Run each step of the synthesis separately and purify the intermediate product. Calculate the yield for each individual reaction. This will pinpoint the least efficient transformation. Focus your optimization efforts on the step with the lowest yield. Monitor reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Q2: I am observing a low yield during the Williamson ether synthesis of 3,5-diethoxybenzoic acid from 3,5-dihydroxybenzoic acid. What are the likely causes and solutions?
A2: Low yields in this step are often due to incomplete reaction or side reactions.
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation | Ensure a sufficiently strong base (e.g., K₂CO₃, NaOH) is used in an adequate molar excess to fully deprotonate both hydroxyl groups. |
| Insufficient Ethylating Agent | Use a molar excess of the ethylating agent (e.g., diethyl sulfate, ethyl iodide) to drive the reaction to completion.[2] |
| Low Reaction Temperature | Gently heat the reaction mixture (e.g., reflux in acetone or DMF) to increase the reaction rate.[2] Monitor the temperature to avoid decomposition. |
| Hydrolysis of Ethylating Agent | Ensure all reagents and solvents are anhydrous, as water can react with and consume the ethylating agent. |
Q3: The bromination of ethyl 3,5-diethoxybenzoate is resulting in a mixture of products and a low yield of the desired 4-bromo product. How can I improve the selectivity and yield?
A3: The two ethoxy groups are strong activating groups, which can lead to over-bromination or other side reactions if conditions are not carefully controlled.[3]
| Potential Cause | Recommended Solution |
| Over-bromination | Use a milder brominating agent such as N-Bromosuccinimide (NBS) instead of liquid bromine.[4] Carefully control the stoichiometry, using only one equivalent of the brominating agent. |
| Harsh Reaction Conditions | Perform the reaction at a low temperature (e.g., 0 °C) to improve selectivity and minimize side reactions.[4] |
| Oxidation of the Ring | Avoid strong oxidizing brominating agents or harsh conditions that could lead to oxidation of the electron-rich aromatic ring.[1] |
| Incomplete Reaction | Monitor the reaction progress by TLC. If the reaction is sluggish at low temperatures, consider a slight increase in temperature or a longer reaction time. |
Q4: My Fischer esterification of 4-bromo-3,5-diethoxybenzoic acid is not going to completion, resulting in a low yield. What can I do?
A4: Fischer esterification is a reversible reaction, and its yield is often limited by the equilibrium position.[5]
| Potential Cause | Recommended Solution |
| Equilibrium Limitation | Use a large excess of ethanol, as it also serves as the solvent, to shift the equilibrium towards the product side.[6] |
| Presence of Water | Use anhydrous ethanol and a strong acid catalyst (e.g., concentrated H₂SO₄). Water can shift the equilibrium back towards the starting materials. |
| Insufficient Catalyst | Ensure a catalytic amount of a strong acid like H₂SO₄ is used. |
| Incomplete Reaction | Increase the reaction time and ensure the mixture is refluxing to reach equilibrium. Monitor the reaction's progress via TLC.[6] |
Q5: I am having difficulty purifying the final product, this compound. What are the recommended purification methods?
A5: Purification can be challenging due to the presence of unreacted starting materials or side products with similar polarities.
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Column Chromatography: This is a highly effective method for separating the desired product from impurities. A silica gel column with a gradient of ethyl acetate in hexanes is often a good starting point.[7]
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective purification method.[2]
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Work-up Procedure: During the work-up, washing the organic layer with a saturated sodium bicarbonate solution can help remove any unreacted carboxylic acid. A wash with sodium thiosulfate can remove residual bromine.[8]
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common and logical synthetic pathway involves a three-step process starting from 3,5-dihydroxybenzoic acid:
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Williamson Ether Synthesis: Ethylation of the two hydroxyl groups on 3,5-dihydroxybenzoic acid using an ethylating agent like diethyl sulfate in the presence of a base (e.g., potassium carbonate) to form 3,5-diethoxybenzoic acid.[1]
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Fischer Esterification: Conversion of the carboxylic acid group of 3,5-diethoxybenzoic acid to an ethyl ester using excess ethanol and a catalytic amount of strong acid (e.g., sulfuric acid) to yield ethyl 3,5-diethoxybenzoate.[9]
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Electrophilic Aromatic Bromination: Selective bromination at the 4-position of the electron-rich aromatic ring using a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent.[4]
The order of esterification and bromination can sometimes be reversed.
Q2: Which brominating agent is best for this synthesis, Br₂ or NBS?
A2: For highly activated aromatic rings like ethyl 3,5-diethoxybenzoate, N-bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂). NBS is a milder and more selective brominating agent, which helps to prevent over-bromination and other side reactions that can occur with the more reactive Br₂.[4]
Q3: How can I monitor the progress of my reactions?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[1]
Data Presentation
The following tables summarize typical reaction conditions and yields for reactions analogous to the synthesis of this compound.
Table 1: Etherification of Dihydroxybenzoic Acids
| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| 3,5-Dihydroxybenzoic acid | Dimethyl sulfate | K₂CO₃ | Acetone | 55 °C | Overnight | 98 | [1] |
| 4-Bromo-3,5-dihydroxybenzoic acid | Dimethyl sulfate | K₂CO₃ | Acetone | Reflux | 24 h | 92 | [2] |
Table 2: Electrophilic Bromination of Activated Benzoic Acid Derivatives
| Starting Material | Brominating Agent | Solvent | Temperature | Time | Yield (%) | Reference |
| 4-Methoxybenzoic acid | Bu₄NBr₃ | MeCN | 100 °C | 6 h | 98 | [10] |
| 4-Methoxybenzoic acid | Bromine | Acetic Acid | Reflux | 4-6 h | Not specified | [8] |
Table 3: Fischer Esterification of Substituted Benzoic Acids
| Starting Material | Alcohol | Catalyst | Temperature | Time | Yield (%) | Reference |
| 3,5-Dimethoxybenzoic acid | Ethanol | H₂SO₄ | Reflux | 25 min | Not specified | [9] |
| 4-Bromo-3,5-dimethoxybenzoic acid | Methanol | Thionyl chloride | 80 °C | 2 h | Quantitative | [2] |
| 3,5-Dibromo-4-methoxybenzoic acid | Ethanol | H₂SO₄ | Reflux | 6-8 h | 85 - 95 | [6] |
Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of this compound. Researchers should optimize these conditions for their specific laboratory setup.
Protocol 1: Synthesis of Ethyl 3,5-diethoxybenzoate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3,5-dihydroxybenzoic acid (1.0 eq) in a suitable solvent like acetone.
-
Addition of Base: Add potassium carbonate (K₂CO₃, 3.0 eq) to the solution and stir the suspension.
-
Addition of Ethylating Agent: Add diethyl sulfate (2.5 eq) dropwise to the mixture.
-
Etherification: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Esterification: Dissolve the crude 3,5-diethoxybenzoic acid in a large excess of anhydrous ethanol. Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reflux: Heat the mixture to reflux for 4-8 hours, monitoring by TLC.
-
Purification: Cool the reaction mixture and remove the excess ethanol under reduced pressure. Dilute the residue with ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.
Protocol 2: Bromination of Ethyl 3,5-diethoxybenzoate
-
Reaction Setup: Dissolve ethyl 3,5-diethoxybenzoate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: Slowly add N-bromosuccinimide (NBS, 1.0 eq) in portions to the stirred solution.
-
Reaction: Stir the mixture at 0 °C for 1-3 hours, monitoring the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench with water and extract with dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.[4]
Visualizations
Caption: A typical synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. 3,5-Dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. methyl 4-bromo-3,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-bromo-3-ethoxymethyl-benzoic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
Common side products in the synthesis of Ethyl 4-bromo-3,5-diethoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-bromo-3,5-diethoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The synthesis of this compound is typically achieved through a two-step process:
-
Esterification: Fischer esterification of 3,5-diethoxybenzoic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to form ethyl 3,5-diethoxybenzoate.
-
Bromination: Electrophilic aromatic substitution of the resulting ethyl 3,5-diethoxybenzoate with a brominating agent, such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent, to introduce a bromine atom at the 4-position.
Alternatively, the order of these steps can be reversed, starting with the bromination of 3,5-diethoxybenzoic acid followed by esterification. The choice of route may depend on the availability of starting materials and desired purity profile.
Q2: What are the expected major side products during the bromination step?
A2: The two ethoxy groups are strong activating groups, directing electrophilic substitution to the ortho and para positions. The primary side products arise from over-bromination due to this high reactivity. Common side products include:
-
Dibrominated products: Ethyl 2,4-dibromo-3,5-diethoxybenzoate and/or Ethyl 4,6-dibromo-3,5-diethoxybenzoate.
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Tribrominated product: Ethyl 2,4,6-tribromo-3,5-diethoxybenzoate.
Underbromination is also possible, leading to the presence of the starting material, ethyl 3,5-diethoxybenzoate, in the final product.
Q3: What are the potential side products from the esterification reaction?
A3: The Fischer esterification is a reversible reaction. The most common impurity from this step is the unreacted starting material , 4-bromo-3,5-diethoxybenzoic acid (if bromination is performed first) or 3,5-diethoxybenzoic acid (if esterification is performed first). Incomplete reaction is a primary cause for the presence of the starting carboxylic acid.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the progress of both the esterification and bromination reactions. By comparing the spots of the reaction mixture with the starting materials and a pure standard of the product (if available), you can determine the extent of the reaction. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound and their potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete esterification: The Fischer esterification is an equilibrium reaction. | - Use a large excess of ethanol to drive the equilibrium towards the product.- Remove water as it forms using a Dean-Stark apparatus.- Increase the reaction time or the amount of acid catalyst. |
| Incomplete bromination: Insufficient brominating agent or short reaction time. | - Ensure the stoichiometry of the brominating agent is correct.- Increase the reaction time and monitor by TLC until the starting material is consumed. | |
| Product loss during workup: The product may have some solubility in the aqueous phase. | - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).- Ensure the pH of the aqueous layer is adjusted to maximize the partitioning of the product into the organic phase. | |
| Presence of multiple spots on TLC after bromination (polybromination) | Over-activation of the aromatic ring: The two ethoxy groups strongly activate the ring, making it susceptible to multiple brominations. | - Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine.- Control the reaction temperature, often running the reaction at or below room temperature.- Add the brominating agent slowly and portion-wise. |
| Presence of starting carboxylic acid in the final product | Incomplete esterification: As mentioned above, the equilibrium may not have been sufficiently shifted to the product side. | - After the reaction, perform a basic wash (e.g., with saturated sodium bicarbonate solution) to remove the unreacted carboxylic acid. The carboxylate salt will be soluble in the aqueous layer. |
| Formation of colored impurities | Oxidation: Harsh reaction conditions or impurities in the reagents can lead to the formation of colored byproducts. | - Use purified reagents and solvents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary.- Avoid excessive heating. |
Experimental Protocols
Protocol 1: Esterification of 3,5-Diethoxybenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-diethoxybenzoic acid (1.0 eq) in a large excess of absolute ethanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 3,5-diethoxybenzoate.
Protocol 2: Bromination of Ethyl 3,5-diethoxybenzoate
-
Reaction Setup: Dissolve ethyl 3,5-diethoxybenzoate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.
-
Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 eq) to the solution at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extraction: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
Visualization of Reaction Pathways
Caption: Synthetic pathway and potential side products.
Troubleshooting failed Suzuki reactions with Ethyl 4-bromo-3,5-diethoxybenzoate
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
Topic: Troubleshooting Failed Reactions with Ethyl 4-bromo-3,5-diethoxybenzoate
This guide is designed for researchers, scientists, and drug development professionals to provide direct troubleshooting assistance for Suzuki-Miyaura cross-coupling reactions involving the electron-rich and sterically hindered substrate, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki reaction with this compound is failing or giving very low yields. What are the primary causes?
Low yields or reaction failure with this substrate are common and typically stem from its specific electronic and steric properties. The two electron-donating ethoxy groups enrich the aromatic ring with electron density, which slows down the oxidative addition step—often the rate-limiting step in the catalytic cycle.[1][2][3] Additionally, the presence of an ethoxy group ortho to the bromine atom introduces significant steric hindrance, which can impede the palladium catalyst's approach to the C-Br bond.[2][4]
Key factors contributing to failure include:
-
Inefficient Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be effective for this challenging substrate.[1][3]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and must be tailored to overcome the high activation energy of the oxidative addition step.[1]
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.[4]
Q2: My starting material is being consumed, but I'm not forming the desired product. What are the likely side reactions?
If your starting aryl bromide is being consumed without efficient product formation, several side reactions could be occurring:
-
Protodeboronation: This is the cleavage of the C-B bond in the boronic acid, where it is replaced by a hydrogen atom from a proton source (like water).[3][4] This is a very common side reaction, especially with electron-rich boronic acids under basic conditions.[5][6]
-
Dehalogenation: The aryl bromide can be converted directly to the corresponding arene (ethyl 3,5-diethoxybenzoate) if a hydride source is present.[1]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, particularly if the desired cross-coupling is slow.[1][3]
Q3: What is the optimal catalyst and ligand system for a sterically hindered and electron-rich substrate like this?
For challenging substrates, standard catalysts are often insufficient.[3] It is highly recommended to switch to a more robust system using a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) combined with a specialized ligand.
-
Bulky, Electron-Rich Phosphine Ligands: These are the "gold standard" for difficult couplings. Their steric bulk promotes the formation of the active monoligated Pd(0) species, while their electron-donating nature facilitates the challenging oxidative addition step.[2][7][8] Buchwald-type ligands are exceptionally effective.[7]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donors that form highly stable and active palladium complexes, often showing high turnover numbers.[7]
Table 1: Comparison of Ligand Performance in a Challenging Suzuki Coupling
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | < 10 |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 75 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 80 | 92 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 110 | 95 |
| RuPhos | Pd(OAc)₂ | Cs₂CO₃ | t-AmOH | 100 | 94 |
Note: Data is representative for electron-rich and sterically hindered aryl bromides.
Q4: How do I select the appropriate base and solvent for this reaction?
The base and solvent system is crucial for the transmetalation step and overall reaction rate.[1]
-
Bases: The base activates the boronic acid to form a more nucleophilic borate species, facilitating transmetalation.[9][10] For difficult couplings, stronger bases are often required.
-
Solvents:
-
Ethereal Solvents: Dioxane, THF. Common choices that work well with stronger bases.
-
Aromatic Solvents: Toluene. Often used for reactions requiring higher temperatures.[3]
-
Mixed Aqueous Systems: Solvents like dioxane/water or toluene/water are frequently used. The water is essential for dissolving the inorganic base.[1]
-
Q5: How critical is it to degas the reaction mixture, and what is the best method?
Degassing is absolutely critical. Palladium(0) catalysts are highly sensitive to atmospheric oxygen, which can oxidize the catalyst to an inactive state and promote side reactions like the homocoupling of the boronic acid.[1]
Recommended Degassing Method (Sparging):
-
Combine all solid reagents (aryl bromide, boronic acid, base, catalyst, ligand) in the reaction flask.
-
Add the solvent.
-
Bubble an inert gas (Argon or Nitrogen) through the solution via a long needle for 10-20 minutes while stirring.
-
Maintain a positive pressure of the inert gas throughout the reaction.
Visual Troubleshooting and Workflow Diagrams
The following diagrams illustrate the key processes and decision points for troubleshooting your reaction.
Caption: A troubleshooting workflow for diagnosing failed Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Cross-Coupling Reactions of Ethyl 4-bromo-3,5-diethoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-bromo-3,5-diethoxybenzoate. The content is designed to address specific issues encountered during palladium-catalyzed cross-coupling experiments, including Suzuki-Miyaura, Heck, and Sonogashira reactions.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between this compound and various organoboron compounds. However, the electron-donating nature of the two ethoxy groups can render the aryl bromide less reactive, requiring careful optimization of reaction conditions.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Q: My Suzuki coupling reaction has failed or resulted in a very low yield. What are the primary factors to investigate?
A: A low or non-existent yield with this substrate often points to issues with the oxidative addition step, which can be sluggish due to the electron-rich nature of the aromatic ring. Here are the first parameters to check:
-
Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active. More robust systems employing bulky, electron-rich phosphine ligands are often necessary to promote oxidative addition and subsequent reductive elimination.[1][2][3] Consider using advanced Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or their pre-formed palladium G3 or G4 precatalysts.[1]
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen, which can lead to catalyst deactivation through oxidation of phosphine ligands. Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents and reagents were thoroughly degassed.[1][2]
-
Base Selection and Quality: The base is critical for activating the boronic acid in the transmetalation step.[2][4] Ensure the base is strong enough, soluble, and freshly crushed if it is a solid like K₃PO₄ to maximize surface area.
-
Reaction Temperature: If the reaction is sluggish at lower temperatures (e.g., 80 °C), a moderate increase in temperature (e.g., to 100-110 °C) may be required to overcome the activation energy for the oxidative addition of the electron-rich aryl bromide.[2]
Q: I am observing significant side products. What are they and how can I minimize them?
A: Common side reactions in Suzuki couplings include:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often exacerbated by excess water or prolonged reaction times at high temperatures. To mitigate this, use the boronic acid in a slight excess (1.2-1.5 equivalents) and ensure reaction times are not unnecessarily long by monitoring progress via TLC or LC-MS.[2][5]
-
Homocoupling: The formation of a biaryl product from two molecules of the boronic acid or two molecules of the aryl bromide. Aryl bromide homocoupling can indicate catalyst issues, while boronic acid homocoupling is often promoted by the presence of oxygen. Rigorous degassing is the best preventative measure.[2]
-
Hydrodehalogenation: The replacement of the bromine atom on your starting material with hydrogen. This can occur under harsh conditions or if there are sources of hydride in the reaction.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: Which catalyst system is recommended for an electron-rich, sterically hindered substrate like this compound? A1: For challenging substrates, catalyst systems based on bulky, electron-rich dialkylbiaryl phosphine ligands are highly recommended.[3] Catalysts like XPhos, SPhos, or RuPhos, often used with a palladium source like Pd(OAc)₂ or as pre-formed G3/G4 precatalysts, have proven effective for coupling unactivated and hindered aryl chlorides and bromides.[1][3][6]
Q2: How does the choice of base affect the reaction? A2: The base activates the organoboron species to facilitate transmetalation.[4] Inorganic bases are most common. K₃PO₄ is a strong base often used in anhydrous conditions, while K₂CO₃ and Cs₂CO₃ are also effective and frequently used in aqueous solvent mixtures.[3] For substrates with base-sensitive functional groups (like esters, which could be hydrolyzed), a milder base like KF might be considered, though it may lead to slower reaction rates.[5]
Q3: What is the optimal solvent for this coupling? A3: The solvent plays a crucial role in solubilizing reagents and stabilizing catalytic intermediates.[7][8][9] Common choices include ethereal solvents like 1,4-dioxane or THF, often with a small amount of water (e.g., a 10:1 ratio) to help dissolve the inorganic base.[1] Aprotic polar solvents like DMF can also be effective but may require more careful purification.[5]
Data Summary: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Options | Rationale & Considerations |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G3, SPhos Pd G4 | G3/G4 precatalysts are air-stable and highly active. Pd(OAc)₂ is a cost-effective source of Pd(0) in situ. |
| Ligand | XPhos, SPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination for electron-rich aryl bromides.[1][3] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KF | K₃PO₄ is generally effective. Cs₂CO₃ is more soluble and can be beneficial for difficult couplings. KF is mild for base-sensitive groups.[3][5] |
| Solvent | 1,4-Dioxane/H₂O, THF/H₂O, DMF, Toluene | A mixture including water aids in dissolving the base. Solvent choice can significantly impact reaction rate and catalyst stability.[7][8] |
| Temperature | 80 - 110 °C | Higher temperatures may be needed to facilitate the oxidative addition of the electron-rich aryl bromide.[2] |
| Catalyst Loading | 0.5 - 5 mol% | Lower loadings (down to 0.000001%) are possible with highly active catalyst systems.[10] |
General Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.[1]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][11]
Visualization: Suzuki Coupling Troubleshooting Workflow
Caption: Troubleshooting flowchart for low-yield Suzuki coupling reactions.
Section 2: Heck Coupling
The Heck reaction couples this compound with an alkene. The electron-rich nature of the aryl bromide makes oxidative addition the rate-limiting step, often necessitating higher temperatures and thermally stable catalysts.[12][13]
Troubleshooting Guide: Heck Coupling
Q: My Heck reaction is not proceeding. What is the most likely cause?
A: The primary challenge is the low reactivity of the electron-rich aryl bromide towards oxidative addition.[12]
-
High Temperature Required: Unlike electron-deficient aryl halides, this substrate will likely require elevated temperatures (typically >120 °C) to react.[12][14]
-
Catalyst Stability: At these high temperatures, traditional phosphine ligands can decompose.[12] Consider using more robust catalyst systems, such as those based on N-heterocyclic carbene (NHC) ligands or palladacycles, which are known for their thermal stability.[12]
-
Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[14] Organic bases like triethylamine can also be effective. The optimal base may need to be determined empirically.
Q: I'm getting a complex mixture of products or catalyst decomposition (palladium black). How can I improve this?
A: Catalyst decomposition is a common problem when high temperatures are required.[12]
-
Switch to a More Stable Ligand: As mentioned, NHC ligands or palladacycles are more robust than many phosphine ligands at high temperatures.[12]
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can sometimes lead to cleaner reactions than generating the active catalyst in situ from sources like Pd(OAc)₂.
-
Solvent Choice: Polar aprotic solvents like DMF or DMA are often required for Heck reactions, especially at high temperatures.[14][15]
Frequently Asked Questions (FAQs): Heck Coupling
Q1: Are there any alternatives to high temperatures for this substrate? A1: While challenging, some modern, highly active catalyst systems might allow for lower temperatures. Systems using bulky, electron-donating phosphines or NHCs are the most promising candidates for achieving reactivity under milder conditions.[12] However, for this specific substrate, starting with the expectation of needing elevated temperatures is a realistic approach.
Q2: What is the role of a phase-transfer catalyst like TBAB? A2: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is sometimes added, particularly when using inorganic bases in organic solvents. It helps shuttle the base anion into the organic phase, facilitating the reaction. It can also help stabilize the palladium catalyst.[15]
Data Summary: Heck Coupling Conditions
| Parameter | Recommended Options | Rationale & Considerations |
| Pd Precatalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Palladacycles (e.g., Herrmann's catalyst) | Pd(OAc)₂ is a common starting point. Palladacycles offer high thermal stability for unreactive substrates.[12] |
| Ligand | NHCs (e.g., IPr, IMes), Bulky Phosphines (if lower temp is viable) | NHCs are generally more stable than phosphines at the high temperatures often required for electron-rich aryl bromides.[12] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N | An inorganic base is typical. Cs₂CO₃ is highly effective but more expensive.[14][16] |
| Solvent | DMF, DMA, NMP, Toluene | High-boiling polar aprotic solvents are standard to allow for high reaction temperatures.[14] |
| Temperature | 120 - 150 °C | High temperatures are generally necessary to promote the slow oxidative addition step with this substrate.[12][14] |
General Experimental Protocol: Heck Coupling
-
Reagent Setup: To a sealable reaction tube, add this compound (1.0 equiv.), the alkene (1.5 equiv.), K₂CO₃ (2.0 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂ with an NHC ligand, 1-2 mol%).
-
Inert Atmosphere: Seal the tube and purge with argon or nitrogen.
-
Solvent Addition: Add degassed DMF or DMA to achieve a concentration of 0.2-0.5 M.
-
Reaction: Heat the mixture in a preheated oil bath or heating block to 130-140 °C with vigorous stirring for 12-24 hours.[15]
-
Monitoring: Follow the reaction's progress via GC-MS or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the base and palladium black. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Visualization: Heck Reaction Optimization Logic
Caption: Catalyst choice is critical for high-temperature Heck reactions.
Section 3: Sonogashira Coupling
The Sonogashira coupling reaction provides a powerful method for forming a C(sp²)-C(sp) bond by coupling this compound with a terminal alkyne. The reaction is typically co-catalyzed by palladium and copper(I) salts.[17][18]
Troubleshooting Guide: Sonogashira Coupling
Q: My reaction is producing a significant amount of alkyne homocoupling (Glaser coupling) product. How can I prevent this?
A: Glaser homocoupling is the most common side reaction and is promoted by the copper(I) co-catalyst in the presence of oxygen.[18][19]
-
Strictly Anaerobic Conditions: This is the most critical factor. Thoroughly degas all solvents and reagents (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes) and maintain a positive pressure of an inert gas throughout the reaction.[19]
-
Consider Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free protocol is a highly effective strategy. These reactions often require a slightly different base or solvent system but completely eliminate the primary catalyst for Glaser coupling.[18][19]
-
Slow Addition of Alkyne: Adding the alkyne slowly via syringe pump can help maintain a low concentration, favoring the cross-coupling pathway over homocoupling.[19]
Q: The reaction is stalled, and my starting materials are not being consumed.
A: Stalled reactions can be due to several factors:
-
Insufficient Base: The amine base is crucial for deprotonating the alkyne to form the copper acetylide intermediate.[20] Ensure you are using a sufficient excess (often, the amine serves as both base and solvent).
-
Catalyst Inactivity: Ensure your palladium and copper sources are active. Using a fresh bottle of CuI is recommended, as it can oxidize over time.
-
Temperature: While many Sonogashira couplings run at room temperature, aryl bromides are less reactive than iodides and may require gentle heating (e.g., 40-80 °C) to proceed at a reasonable rate.[18][21]
Frequently Asked Questions (FAQs): Sonogashira Coupling
Q1: What are the pros and cons of using a copper co-catalyst? A1: Pros: The copper(I) co-catalyst (typically CuI) significantly accelerates the reaction, allowing it to proceed under mild conditions (often room temperature).[18] Cons: Copper is the primary cause of the undesired Glaser homocoupling side reaction, especially if oxygen is not rigorously excluded.[18][19]
Q2: What is the best base for a Sonogashira reaction? A2: Amine bases are most common, as they serve to neutralize the HX byproduct and facilitate the formation of the key copper acetylide.[20] Triethylamine (Et₃N) and diethylamine (Et₂NH) are frequently used, often as the solvent.[18][22] For copper-free variants or specific substrates, inorganic bases like K₂CO₃ or Cs₂CO₃ can also be employed.[23]
Q3: Can this reaction be performed in water? A3: Yes, protocols have been developed for Sonogashira couplings in aqueous media, which aligns with green chemistry principles. These systems often use specific water-soluble ligands or additives like TBAB, with an amine base like pyrrolidine.[18][24]
Data Summary: Sonogashira Coupling Conditions
| Parameter | Recommended Options | Rationale & Considerations |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are the classic, widely used catalysts for Sonogashira couplings.[17] |
| Cu Co-catalyst | CuI (1-5 mol%) | Essential for the standard protocol to accelerate the reaction. Omit for copper-free variations.[17] |
| Ligand | PPh₃ (often part of the Pd complex) | Bulky, electron-rich ligands can be used in copper-free systems to promote catalysis.[17] |
| Base | Et₃N, Et₂NH, Diisopropylamine (DIPA) | Typically a liquid amine, often used in excess or as the solvent.[18][20] |
| Solvent | THF, DMF, or the amine base itself | THF is a common co-solvent when the amine base is not used as the bulk solvent. |
| Temperature | 25 - 80 °C | Aryl bromides may require heating, whereas more reactive aryl iodides often react at room temperature.[18][21] |
General Experimental Protocol: Sonogashira Coupling (with Copper)
-
Setup: In a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide co-catalyst (3-5 mol%).
-
Inert Atmosphere: Seal the flask, and rigorously degas by evacuating and backfilling with argon three times.
-
Solvent and Reagent Addition: Under argon, add degassed solvent (e.g., THF) and degassed amine base (e.g., Et₃N, 3-5 equiv.). Finally, add the terminal alkyne (1.1-1.2 equiv.) via syringe.[21]
-
Reaction: Stir the mixture at room temperature or heat to 40-60 °C as needed.
-
Monitoring: Monitor the reaction by TLC or LC-MS.[21]
-
Work-up: Upon completion, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl (to remove copper salts) and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the product by column chromatography.
Visualization: Sonogashira Reaction Pathway Decision
Caption: Decision guide for choosing between standard and copper-free Sonogashira protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Heck Reaction—State of the Art [mdpi.com]
- 13. uwindsor.ca [uwindsor.ca]
- 14. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. DSpace [repository.kaust.edu.sa]
- 23. arodes.hes-so.ch [arodes.hes-so.ch]
- 24. researchgate.net [researchgate.net]
Purification of crude Ethyl 4-bromo-3,5-diethoxybenzoate by column chromatography
This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the purification of crude Ethyl 4-bromo-3,5-diethoxybenzoate using silica gel column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is column chromatography the recommended purification method for this compound? A1: Column chromatography is a highly effective technique for separating compounds based on their polarity.[1] For this compound, it is ideal for removing common impurities such as unreacted starting materials (e.g., a more polar dihydroxy-precursor) or non-polar byproducts from the crude reaction mixture.[2]
Q2: What are the most common impurities expected in the crude product? A2: Common impurities may include the starting materials from synthesis, such as 4-bromo-3,5-dihydroxybenzoic acid ethyl ester, and potentially over-alkylated or under-alkylated side products. The polarity of these impurities will differ significantly from the desired product, making chromatographic separation effective.[3]
Q3: How do I choose the right solvent system (mobile phase) for the separation? A3: The optimal solvent system is typically determined by Thin Layer Chromatography (TLC).[4] A good mobile phase should provide a retention factor (Rf) of approximately 0.3 for the desired compound.[5] For this compound, which is a moderately polar compound, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a common starting point.[2][6]
Q4: How can I visualize the compound on a TLC plate if it's colorless? A4: this compound is an aromatic compound and will absorb UV light.[7] The most common and non-destructive method is to use a UV lamp at 254 nm, where the compound will appear as a dark spot on the fluorescent green background of the TLC plate.[8] Alternatively, exposing the plate to iodine vapor can also be used, which often forms yellow-brown spots with organic compounds.[7][9]
Experimental Protocols
Protocol 1: TLC Analysis for Solvent System Optimization
-
Preparation : Prepare several developing chambers with different ratios of hexanes and ethyl acetate (e.g., 10:1, 9:1, 4:1).
-
Spotting : Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.[8]
-
Development : Place the TLC plate in a developing chamber, ensuring the solvent level is below the baseline.[8] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization : Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).[7]
-
Selection : Choose the solvent system that gives an Rf value of ~0.3 for the product spot and provides the best separation from impurities.
Protocol 2: Column Chromatography Purification
The overall workflow for the purification process is depicted below, from initial analysis to final product isolation.
Caption: Experimental workflow for column chromatography purification.
-
Column Packing (Wet Slurry Method) :
-
Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand.[10]
-
In a beaker, prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar solvent (e.g., hexanes).[10]
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.[1]
-
Open the stopcock to drain some solvent, allowing the silica to settle. Crucially, never let the solvent level drop below the top of the silica bed. [1]
-
-
Sample Loading :
-
Dry Loading (Recommended) : Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude product). Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[10][11]
-
Wet Loading : Dissolve the crude product in the absolute minimum volume of the mobile phase.[12] Carefully add this solution to the top of the column with a pipette, taking care not to disturb the silica surface.[1]
-
-
Elution and Fraction Collection :
-
Monitoring and Isolation :
-
Periodically, spot the collected fractions on a TLC plate to monitor the separation.[10]
-
Once the desired product has completely eluted, combine the fractions identified as pure by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Data Presentation
Table 1: Typical Chromatographic Parameters
| Parameter | Value/Description | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard grade is sufficient for this separation.[10] |
| Mobile Phase (Eluent) | Hexanes:Ethyl Acetate (e.g., 9:1 v/v) | The exact ratio should be optimized by TLC to achieve an Rf of ~0.3.[5][6] |
| Estimated Rf Value | ~0.3 - 0.4 | A close analog, ethyl 4-bromo-3,5-dihydroxybenzoate, has an Rf of 0.52 in a more polar 4:1 Hex:EtOAc system. The target compound is less polar.[3] |
| Visualization | UV Light (254 nm) | Non-destructive method suitable for aromatic compounds.[14][7] |
Troubleshooting Guide
Caption: A troubleshooting guide for common column chromatography issues.
Q5: My separation is poor, and all the fractions are mixed. What went wrong? A5: This can happen for several reasons:
-
Incorrect Mobile Phase : If the eluent is too polar, all compounds will travel down the column quickly and together. If it's not polar enough, they will move too slowly. Re-optimize the solvent system using TLC.[6]
-
Column Overloading : Using too much crude sample for the amount of silica will result in poor separation. A general rule is to use 50-100 g of silica per 1 g of crude product.[10]
-
Poor Sample Loading : If the initial band of the sample is too thick (e.g., from using too much solvent during wet loading), it will lead to broad, overlapping bands during elution.[1][12] The dry loading method is often preferred to ensure a thin starting band.[10][11]
Q6: The silica bed in my column cracked or has channels. Why did this happen? A6: Cracking of the stationary phase is usually caused by heat from the solvent-silica interaction or by the column running dry.[1] This creates channels where the solvent and sample can run through quickly without proper separation. To avoid this, pack the column using a slurry method and ensure the solvent level never drops below the top of the silica.[1][10]
Q7: I've been collecting fractions for a while, but I don't see my compound eluting. What should I do? A7: There are a few possibilities:
-
Eluent is not polar enough : The compound is moving very slowly or is stuck at the top of the column. You can try gradually increasing the polarity of the mobile phase (e.g., from 10% ethyl acetate to 20%).[2]
-
Compound Decomposition : It's possible the compound is not stable on silica gel.[15] This can be tested beforehand by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.[15]
-
Fractions are too dilute : The compound may be eluting, but at a concentration too low to be detected by TLC. Try concentrating a few of the collected fractions before running a new TLC analysis.[15]
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. benchchem.com [benchchem.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chromatography [chem.rochester.edu]
Stability of Ethyl 4-bromo-3,5-diethoxybenzoate under acidic or basic conditions
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of Ethyl 4-bromo-3,5-diethoxybenzoate under various experimental conditions. This information is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound, as an aromatic ester, is generally stable under neutral conditions. However, its stability is significantly compromised under acidic or basic conditions, leading to hydrolysis. The rate of this degradation is dependent on factors such as pH, temperature, and the solvent system used.
Q2: How does this compound behave under acidic conditions?
Under acidic conditions, this compound can undergo acid-catalyzed hydrolysis to yield 4-bromo-3,5-diethoxybenzoic acid and ethanol.[1][2] This reaction is reversible, meaning the ester can be reformed from the products.[1][2] To favor the hydrolysis product, a large excess of water is typically required.[2]
Q3: What occurs when this compound is exposed to basic conditions?
In the presence of a base, such as sodium hydroxide, this compound undergoes saponification, an irreversible hydrolysis reaction.[1] This process results in the formation of the corresponding carboxylate salt (e.g., sodium 4-bromo-3,5-diethoxybenzoate) and ethanol.[1] The reaction is generally faster and goes to completion compared to acid-catalyzed hydrolysis.
Q4: What are the primary degradation products of this compound under hydrolytic conditions?
The principal degradation products resulting from the hydrolysis of this compound are 4-bromo-3,5-diethoxybenzoic acid (under acidic conditions) or its corresponding carboxylate salt (under basic conditions), and ethanol.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of desired product in a reaction involving this compound. | The reaction is being conducted under acidic or basic conditions, leading to hydrolysis of the ester. | Buffer the reaction medium to maintain a neutral pH. If the reaction must be run under acidic or basic conditions, consider using a lower temperature to minimize the rate of hydrolysis. |
| Unexpected peaks observed during analytical chromatography (e.g., HPLC, GC) of a sample containing this compound. | The sample may have degraded due to improper storage or handling. The analytical method itself (e.g., mobile phase pH) could be causing on-column degradation. | Ensure samples are stored in a neutral, dry environment. For HPLC analysis, use a mobile phase with a neutral pH if possible. If an acidic or basic mobile phase is necessary, minimize the analysis time and maintain a low temperature. |
| Inconsistent reaction outcomes. | Variability in the pH of the reaction mixture from batch to batch. | Implement strict pH control and monitoring throughout the reaction process. Use calibrated pH meters and freshly prepared buffer solutions. |
Experimental Protocols
Protocol 1: Monitoring the Acid-Catalyzed Hydrolysis of this compound
Objective: To qualitatively and semi-quantitatively monitor the degradation of this compound in an acidic solution.
Materials:
-
This compound
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Ethanol (or a suitable organic solvent miscible with water)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column
-
Mobile phase (e.g., acetonitrile/water gradient)
-
Standard solutions of this compound and 4-bromo-3,5-diethoxybenzoic acid
Procedure:
-
Prepare a stock solution of this compound in ethanol.
-
In a reaction vessel, add a known volume of the stock solution to a pre-heated solution of 1 M HCl.
-
Maintain the reaction at a constant temperature (e.g., 50°C).
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately neutralize the aliquot with a suitable base (e.g., sodium bicarbonate solution) to quench the hydrolysis reaction.
-
Analyze the neutralized aliquot by HPLC.
-
Monitor the decrease in the peak area of this compound and the increase in the peak area of 4-bromo-3,5-diethoxybenzoic acid over time.
Protocol 2: Monitoring the Base-Catalyzed Hydrolysis (Saponification) of this compound
Objective: To monitor the degradation of this compound in a basic solution.
Materials:
-
This compound
-
Dilute sodium hydroxide (e.g., 1 M NaOH)
-
Ethanol (or a suitable organic solvent miscible with water)
-
Analytical technique such as Thin Layer Chromatography (TLC) or HPLC.
Procedure:
-
Dissolve a known amount of this compound in ethanol in a round-bottom flask.
-
Add a solution of 1 M NaOH to the flask.
-
Heat the mixture under reflux.
-
Monitor the progress of the reaction by TLC or by taking aliquots at regular intervals for HPLC analysis (after neutralization).
-
The disappearance of the starting material spot/peak indicates the completion of the reaction.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hydrolysis pathways of this compound.
Caption: Workflow for monitoring the stability of this compound.
References
Identifying and removing impurities from Ethyl 4-bromo-3,5-diethoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-bromo-3,5-diethoxybenzoate. The information provided is designed to help identify and remove common impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: The most common impurities largely depend on the synthetic route. Assuming the synthesis involves the bromination of Ethyl 3,5-diethoxybenzoate, the likely impurities are:
-
Unreacted Starting Material: Ethyl 3,5-diethoxybenzoate.
-
Over-brominated Products: Such as Ethyl 2,4-dibromo-3,5-diethoxybenzoate or other poly-brominated species.
-
Hydrolysis Product: 4-bromo-3,5-diethoxybenzoic acid, formed if water is present under acidic or basic conditions.
-
Residual Solvents: Solvents used in the reaction or work-up, for example, ethanol, ethyl acetate, or hexane.
-
Inorganic Salts: From the work-up procedure, such as sodium bromide or sodium sulfate.
Q2: How can I monitor the progress of my purification?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor your purification.[1][2][3][4][5] Use a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to separate the desired product from its impurities. The components can be visualized under a UV lamp (254 nm), as aromatic compounds typically absorb UV light and appear as dark spots on a fluorescent background.[1][4][5] Staining with iodine vapor can also be used for visualization.[1][3][4]
Q3: My purified product is an oil, but I expected a solid. What should I do?
A3: The physical state of a compound is dependent on its purity. The presence of residual solvents or other impurities can lower the melting point, sometimes to the extent that the product appears as an oil at room temperature. Further purification by column chromatography or attempting to induce crystallization by scratching the flask or seeding with a crystal may resolve this issue. For comparison, the related compound methyl 4-bromo-3,5-dimethoxybenzoate is a white crystalline solid with a melting point of 124-126 °C.[6]
Q4: I see multiple spots on the TLC of my final product. How do I identify them?
A4: To identify the spots on your TLC, you can run co-spots. This involves spotting your reaction mixture, the starting material, and a co-spot (a mixture of your reaction mixture and the starting material) on the same TLC plate. If one of the spots in your product mixture has the same retention factor (Rf) as the starting material, it is likely unreacted starting material. Other spots could be over-brominated products (usually less polar, higher Rf) or the hydrolyzed acid (more polar, lower Rf).
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Material
| Symptom | Possible Cause | Recommended Solution |
| A spot on TLC corresponding to the starting material (Ethyl 3,5-diethoxybenzoate). | Incomplete bromination reaction. | 1. Column Chromatography: Purify the crude product using silica gel column chromatography with a hexanes/ethyl acetate gradient. The less polar starting material will elute before the more polar product. 2. Recrystallization: If the concentration of the starting material is low, recrystallization from a suitable solvent like ethanol/water or hexanes/ethyl acetate might be effective. |
Issue 2: Contamination with Over-brominated Byproducts
| Symptom | Possible Cause | Recommended Solution |
| Spots on TLC with a higher Rf value than the desired product. | Use of excess brominating agent or prolonged reaction time. | 1. Column Chromatography: This is the most effective method. The less polar, over-brominated products will typically elute first. 2. Recrystallization: Careful selection of a recrystallization solvent may allow for the separation of the desired product from the more soluble or less soluble over-brominated impurities. |
Issue 3: Presence of the Hydrolyzed Carboxylic Acid
| Symptom | Possible Cause | Recommended Solution |
| A baseline or very low Rf spot on TLC. The product may have an acidic character. | Presence of water during the reaction or work-up, leading to ester hydrolysis. | 1. Aqueous Wash: Dissolve the crude product in a water-immiscible solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate. This will convert the acidic impurity into its water-soluble sodium salt, which will move to the aqueous layer. Subsequently, wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. 2. Column Chromatography: The highly polar carboxylic acid will have a very low Rf and will likely stick to the baseline of the silica gel column under normal phase conditions. |
Quantitative Data Summary
| Compound | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| Ethyl 4-bromobenzoate | 229.07 | Liquid | 18 | 131 @ 14 mmHg |
| Ethyl 4-bromo-3-methylbenzoate | 243.10 | Liquid | - | 275 |
| Methyl 4-bromo-3,5-dimethoxybenzoate | 275.10 | Solid | 124-126 | - |
| Ethyl 3,5-diethoxybenzoate (likely starting material) | 238.27 | - | - | - |
| 4-bromo-3,5-diethoxybenzoic acid (hydrolysis product) | 289.12 | - | - | - |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel slurried in hexanes.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and load it onto the column.
-
Elution: Start with a non-polar eluent such as 100% hexanes and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 0% to 20% ethyl acetate in hexanes.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol, methanol, or a mixture of hexanes and ethyl acetate are good starting points.[7][8]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Workflow for the identification of impurities in this compound.
Caption: Decision tree for selecting a purification strategy for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. epfl.ch [epfl.ch]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. theory.labster.com [theory.labster.com]
- 6. methyl 4-bromo-3,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. reddit.com [reddit.com]
Technical Support Center: Monitoring Ethyl 4-bromo-3,5-diethoxybenzoate Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of Ethyl 4-bromo-3,5-diethoxybenzoate using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Thin-Layer Chromatography (TLC)
Q1: What is a suitable mobile phase (solvent system) for monitoring this reaction by TLC?
A1: A common starting point for aromatic esters like this compound is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate.[1] A typical starting ratio would be 10-50% ethyl acetate in hexanes.[2] You can adjust the ratio to achieve optimal separation, where the product Rf value is ideally between 0.3 and 0.5.
Q2: How can I visualize the spots on the TLC plate?
A2: this compound contains an aromatic ring and should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent green plate. If UV visualization is not effective, various chemical stains can be used. A potassium permanganate (KMnO4) stain is often useful for detecting a wide range of organic compounds.
Q3: My starting material and product spots are too close together. How can I improve the separation?
A3: To improve separation (resolution), you can adjust the polarity of the mobile phase. If the spots are too high on the plate (high Rf), decrease the polarity by reducing the amount of ethyl acetate. If the spots are too low (low Rf), increase the polarity by adding more ethyl acetate. Experimenting with different solvent systems, such as dichloromethane/methanol or toluene, can also improve separation by leveraging different solvent selectivities.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Q1: What are the expected m/z (mass-to-charge ratio) values for this compound?
A1: Due to the presence of bromine, you should expect to see two major peaks for the molecular ion [M+H]+, corresponding to the two major isotopes of bromine (79Br and 81Br), which are in an approximate 1:1 ratio. The expected m/z values would be around 303.0 and 305.0.
Q2: What is a good starting mobile phase for LC-MS analysis?
A2: For reverse-phase LC-MS, a mobile phase consisting of water and a polar organic solvent like acetonitrile or methanol is standard.[3] To ensure good ionization and peak shape, it is crucial to use volatile additives.[4][5] Common choices include adding 0.1% formic acid or acetic acid to both the aqueous and organic phases.[3][6] Volatile buffers like ammonium acetate or ammonium formate can also be used.[6][7]
Q3: Why am I not seeing a signal for my compound in the mass spectrometer?
A3: A lack of signal can be due to several factors, including poor ionization, incorrect mass spectrometer settings, or sample degradation.[8] Ensure you are using an appropriate ionization mode (Electrospray Ionization - ESI is common for this type of molecule) and are scanning the correct mass range. Halogenated compounds can sometimes be prone to degradation, so ensure sample stability in your chosen solvent.[8]
Troubleshooting Guides
TLC Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Spots are streaking | - Sample is too concentrated (overloaded). - The mobile phase is too polar for the compound. - The sample is impure. | - Dilute your sample before spotting it on the TLC plate.[9] - Decrease the polarity of the mobile phase (e.g., use less ethyl acetate in your hexane/ethyl acetate mixture).[10] - If the reaction is incomplete, streaking may occur. |
| No spots are visible | - The sample concentration is too low. - The compound is not UV-active, or the visualization method is inappropriate. - The solvent level in the chamber was above the spotting line. | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[10] - Try a different visualization technique, such as a potassium permanganate stain.[11] - Ensure the solvent level is below the origin line when placing the plate in the developing chamber.[10] |
| Solvent front is uneven | - The TLC plate was tilted in the developing chamber. - The adsorbent on the plate is uneven. | - Ensure the plate is placed vertically and is not touching the sides of the chamber.[10] - Use a high-quality, pre-coated TLC plate. |
| Rf values are inconsistent | - The developing chamber was not saturated with solvent vapor. - The composition of the mobile phase was not consistent. | - Place a piece of filter paper in the chamber to aid saturation and keep the chamber closed. - Always use a freshly prepared mobile phase for each run.[10] |
LC-MS Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no signal intensity | - Inefficient ionization. - Signal suppression from matrix components.[8] - Incorrect mass spectrometer settings (e.g., wrong mass range, low fragmentor voltage). - Sample degradation.[8] | - Optimize the mobile phase pH by adding formic acid or ammonium formate to promote protonation in positive ion mode.[3] - Dilute the sample to reduce matrix effects. - Verify instrument parameters are appropriate for your analyte's mass. - Check the stability of your compound in the LC autosampler. |
| Poor peak shape (tailing or fronting) | - Column overload. - Mismatch between sample solvent and mobile phase. - Secondary interactions with the stationary phase. | - Inject a smaller volume or a more dilute sample. - Dissolve the sample in the initial mobile phase if possible. - Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Multiple peaks for a single compound | - Isotopic distribution (especially with bromine). - Presence of adducts (e.g., sodium [M+Na]+, potassium [M+K]+). - In-source fragmentation. | - This is expected for bromine-containing compounds; look for the characteristic 1:1 isotopic pattern. - Check for masses corresponding to common adducts. Using a mobile phase with ammonium formate can sometimes promote the formation of [M+NH4]+ adducts over sodium adducts. - Reduce the fragmentor or capillary voltage in the ion source. |
Experimental Protocols
Protocol 1: TLC Monitoring of Reaction Progress
-
Preparation:
-
Prepare a developing chamber by adding the chosen mobile phase (e.g., 20% ethyl acetate in hexanes) to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and seal the chamber.
-
On a silica gel TLC plate, gently draw a light pencil line about 1 cm from the bottom. Mark starting points for the starting material (SM), co-spot (C), and reaction mixture (R).
-
-
Spotting:
-
Dissolve small amounts of your starting material and reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Using a capillary tube, spot a small amount of the starting material solution on the "SM" mark.
-
Spot the reaction mixture on the "R" mark.
-
Spot both the starting material and reaction mixture on the "C" mark to help with identification.
-
-
Development:
-
Carefully place the TLC plate in the saturated chamber, ensuring the solvent level is below the pencil line. Close the chamber.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualization and Analysis:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.
-
Calculate the Rf (retention factor) for each spot using the formula: Rf = (distance traveled by spot) / (distance traveled by solvent front). The reaction is complete when the starting material spot has disappeared from the reaction mixture lane.
-
Protocol 2: LC-MS Analysis of Reaction Mixture
-
Sample Preparation:
-
Take a small aliquot of the reaction mixture and dilute it significantly with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). A typical dilution might be 1 µL of the reaction mixture in 1 mL of solvent.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometer Conditions (Example):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Mass Range: Scan from m/z 100 to 500.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300 °C.
-
Nebulizer Pressure: 35 psi.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the starting material and the product (e.g., m/z 303.0 and 305.0 for the product).
-
Confirm the identity of the product peak by its retention time and the presence of the characteristic 1:1 bromine isotope pattern.
-
Data Presentation
Table 1: Typical TLC Parameters for Monitoring the Reaction
| Compound | Role | Typical Mobile Phase | Approximate Rf Value |
| 3,5-Diethoxy-4-bromobenzoic acid | Starting Material | 30% Ethyl Acetate in Hexanes | 0.1 - 0.2 (more polar) |
| This compound | Product | 30% Ethyl Acetate in Hexanes | 0.4 - 0.6 (less polar) |
Note: Rf values are approximate and can vary based on exact conditions such as plate manufacturer, temperature, and chamber saturation.
Table 2: Key LC-MS Data for this compound
| Parameter | Value |
| Molecular Formula | C12H15BrO4 |
| Molecular Weight | 303.15 g/mol |
| Expected [M+H]+ (for 79Br) | 303.02 |
| Expected [M+H]+ (for 81Br) | 305.02 |
| Expected Isotopic Ratio (79Br:81Br) | ~1:1 |
| Typical Retention Time | Dependent on specific LC conditions, but will be longer than the more polar starting acid. |
Visualizations
Caption: Workflow for monitoring reaction progress using TLC.
Caption: General workflow for LC-MS analysis of the reaction.
References
- 1. biotage.com [biotage.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Introduction to LC-MS Part4 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. covachem.com [covachem.com]
- 6. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 7. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. benchchem.com [benchchem.com]
- 9. microbiozindia.com [microbiozindia.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. silicycle.com [silicycle.com]
Technical Support Center: Overcoming Challenges in Coupling Reactions with Ethyl 4-bromo-3,5-diethoxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low reactivity with ethyl 4-bromo-3,5-diethoxybenzoate in common palladium-catalyzed cross-coupling reactions. The inherent steric hindrance and electron-rich nature of this substrate often necessitate optimized reaction conditions.
Troubleshooting Guides
Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve my yield?
Answer:
Low conversion in the Suzuki-Miyaura coupling of this compound is a common issue stemming from its electronic and steric properties. The two electron-donating ethoxy groups decrease the reactivity of the aryl bromide towards oxidative addition, which is often the rate-limiting step. Additionally, the ortho-substituents create significant steric hindrance around the reaction center.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective. Switching to a more robust system with bulky, electron-rich phosphine ligands is crucial. These ligands stabilize the palladium catalyst and accelerate both oxidative addition and reductive elimination.[1]
-
Recommended Ligands: SPhos, XPhos, RuPhos (Buchwald Ligands), or trialkylphosphines like P(t-Bu)₃ are highly effective for challenging couplings.[1] N-Heterocyclic Carbene (NHC) ligands can also offer high activity.
-
-
Choice of Base: The base is critical for activating the boronic acid. For sterically hindered and electron-rich substrates, a moderately strong, non-nucleophilic base is often optimal.
-
Solvent System: Anhydrous and degassed solvents are essential to prevent catalyst deactivation and side reactions like protodeboronation.
-
Reaction Temperature: Higher temperatures (80-110 °C) are often required to overcome the activation energy barrier.[1] However, if catalyst decomposition is observed, a lower temperature with a more active catalyst system should be considered.
-
Inert Atmosphere: Rigorous exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[2] Ensure the reaction setup is thoroughly purged with an inert gas like argon or nitrogen.
Issue 2: Poor Yields in Heck Coupling
Question: My Heck reaction between this compound and an alkene is giving a low yield of the desired product. How can I optimize this reaction?
Answer:
The Heck reaction with electron-rich and sterically hindered aryl bromides can be challenging.[3] The key is to facilitate the oxidative addition and subsequent steps of the catalytic cycle.
Troubleshooting Steps:
-
Catalyst System: A highly active catalyst is necessary. While Pd(OAc)₂ is a common precatalyst, the choice of ligand is critical.[4]
-
Recommended Ligands: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required to promote the reaction with challenging substrates.[5]
-
-
Base Selection: An appropriate base is needed to regenerate the active catalyst in the final step of the cycle.
-
Recommended Bases: Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective.[3] Organic bases such as triethylamine (Et₃N) can also be used.
-
-
Solvent: High-boiling point, polar aprotic solvents are typically used.
-
Recommended Solvents: DMF, NMP, or DMA are common choices.
-
-
Temperature: Heck reactions often require elevated temperatures, typically in the range of 100-140 °C.[3]
-
Additives: In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve reaction rates, especially in biphasic systems.
Issue 3: Failure of Buchwald-Hartwig Amination
Question: I am unable to achieve a successful Buchwald-Hartwig amination between this compound and my amine. What are the critical parameters to consider?
Answer:
The Buchwald-Hartwig amination is sensitive to steric hindrance on both the aryl halide and the amine.[6] For a substrate like this compound, careful selection of the catalyst system and base is paramount.
Troubleshooting Steps:
-
Ligand Choice: This is often the most critical factor. The use of bulky, electron-rich biaryl phosphine ligands is standard for difficult aminations.[7]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine.
-
Palladium Source: A variety of Pd(0) and Pd(II) precatalysts can be used.
-
Solvent: Anhydrous, non-protic solvents are necessary.
-
Recommended Solvents: Toluene, dioxane, or THF are typically employed.[9]
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive?
The low reactivity is due to a combination of steric and electronic effects. The two bulky ethoxy groups ortho to the bromine atom sterically hinder the approach of the palladium catalyst to the C-Br bond for oxidative addition. Electronically, these ethoxy groups are electron-donating, which increases the electron density on the aromatic ring and makes the C-Br bond less susceptible to oxidative addition by the electron-rich Pd(0) catalyst.
Q2: I see consumption of my starting material, but the yield of the desired product is low. What are the common side reactions?
In Suzuki-Miyaura reactions, common side reactions include:
-
Protodeboronation: The boronic acid reacts with residual water or protic solvents to be replaced by a hydrogen atom. This is more common with electron-rich boronic acids.[1]
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This can be favored if the cross-coupling reaction is slow.
In Buchwald-Hartwig aminations, a potential side reaction is the hydrodehalogenation of the aryl bromide, where the bromine is replaced by a hydrogen atom.
Q3: How critical is it to maintain an inert atmosphere?
It is absolutely critical. The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen. Phosphine ligands can also be oxidized. Therefore, all reagents and solvents should be thoroughly degassed, and the reaction should be conducted under a positive pressure of an inert gas like argon or nitrogen.[2]
Q4: Can I use ethyl 4-chloro-3,5-diethoxybenzoate instead of the bromo- derivative?
While possible, aryl chlorides are generally less reactive than aryl bromides in palladium-catalyzed cross-coupling reactions due to the stronger C-Cl bond.[12] Successfully coupling the chloro- derivative would likely require an even more active catalyst system (e.g., specific NHC-Pd complexes or highly active Buchwald ligands) and potentially higher reaction temperatures and longer reaction times.[13]
Data Presentation: Recommended Reaction Conditions
The following tables summarize recommended starting conditions for coupling reactions with this compound, extrapolated from data for structurally similar, sterically hindered, and electron-rich aryl bromides. Optimization will likely be required for specific coupling partners.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Pd Precatalyst | Pd(OAc)₂ (2 mol%) | Common and effective Pd(II) source. |
| Ligand | SPhos (4 mol%) | Bulky, electron-rich ligand to overcome steric and electronic barriers.[1] |
| Base | K₃PO₄ (2-3 equiv) | Moderately strong, non-nucleophilic base effective for challenging couplings.[1] |
| Solvent | Anhydrous, degassed Toluene or 1,4-Dioxane | High boiling point for elevated reaction temperatures. |
| Temperature | 100-110 °C | To overcome the high activation energy of oxidative addition. |
| Atmosphere | Argon or Nitrogen | To prevent catalyst deactivation.[2] |
Table 2: Recommended Conditions for Heck Coupling
| Parameter | Recommended Condition | Rationale |
| Pd Precatalyst | Pd(OAc)₂ (1-2 mol%) | Standard precatalyst for Heck reactions.[4] |
| Ligand | P(o-tolyl)₃ or a suitable NHC ligand (2-4 mol%) | To enhance catalyst activity for the electron-rich substrate. |
| Base | K₂CO₃ or Et₃N (2 equiv) | Common bases for the Heck reaction.[3] |
| Solvent | Anhydrous, degassed DMF or NMP | Polar aprotic solvent to facilitate the reaction. |
| Temperature | 120-140 °C | High temperatures are often required for Heck couplings of aryl bromides.[3] |
| Atmosphere | Argon or Nitrogen | To protect the catalyst from oxidation. |
Table 3: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) | A common Pd(0) source for aminations.[10] |
| Ligand | XPhos or tBuXPhos (2-4 mol%) | Highly effective ligands for sterically demanding aminations.[8] |
| Base | NaOtBu (1.2-1.5 equiv) | Strong, non-nucleophilic base essential for amine deprotonation.[8] |
| Solvent | Anhydrous, degassed Toluene or 1,4-Dioxane | Non-protic solvents compatible with the strong base. |
| Temperature | 90-110 °C | To facilitate the coupling reaction. |
| Atmosphere | Argon or Nitrogen | Crucial for catalyst stability. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv), finely ground
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[1]
-
Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[1]
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.01-0.02 equiv)
-
XPhos (0.02-0.04 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add NaOtBu to a dry Schlenk flask.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of toluene. Add this solution to the Schlenk flask.
-
Add this compound and the amine to the reaction flask.
-
Add the remaining anhydrous, degassed toluene.
-
Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Minimizing debromination of Ethyl 4-bromo-3,5-diethoxybenzoate during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the debromination of Ethyl 4-bromo-3,5-diethoxybenzoate during chemical reactions.
Troubleshooting Guide: Minimizing Debromination
Debromination, a common side reaction in cross-coupling catalysis, can significantly lower the yield of the desired product. This guide addresses specific issues that can lead to the unwanted removal of the bromine atom from this compound.
Issue 1: Significant formation of the debrominated byproduct, Ethyl 3,5-diethoxybenzoate.
-
Potential Cause: The electron-rich nature of the aromatic ring, due to the two ethoxy groups, can make the C-Br bond more susceptible to cleavage, particularly under harsh reaction conditions. The primary mechanism is often hydrodebromination, facilitated by a palladium-hydride species in palladium-catalyzed reactions.
-
Solution: Optimization of the reaction conditions is crucial. Key parameters to consider include the catalyst system, base, solvent, and temperature.
| Parameter | Recommendation to Minimize Debromination | Rationale |
| Catalyst System | Use a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). | These ligands promote the desired reductive elimination step of the cross-coupling reaction over the competing hydrodebromination pathway. |
| Base | Employ weaker, non-nucleophilic inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). | Strong bases or those that can act as hydride donors can increase the concentration of palladium-hydride species, leading to more debromination. |
| Solvent | Utilize aprotic, non-polar solvents like toluene or dioxane. Avoid protic solvents (e.g., alcohols) and polar aprotic solvents like DMF if debromination is severe. | Solvents like alcohols and DMF can act as hydride sources, promoting the formation of the debrominated byproduct.[1] |
| Temperature | Conduct the reaction at the lowest effective temperature. | Lowering the temperature can help to suppress the dehalogenation side reaction.[2] |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed to prevent prolonged exposure to conditions that may favor debromination. | Over-running the reaction can lead to increased byproduct formation. |
Issue 2: Low yield of the desired product despite complete consumption of the starting material.
-
Potential Cause: Besides debromination, other side reactions such as protodeboronation (in Suzuki couplings) or homocoupling of the coupling partner can reduce the yield.
-
Solution: A systematic approach to identify and mitigate the dominant side reaction is necessary.
Caption: Troubleshooting workflow for low product yield.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to debromination?
The two electron-donating ethoxy groups on the benzene ring increase the electron density, which can weaken the carbon-bromine bond and make the compound more susceptible to side reactions like hydrodebromination, especially in the presence of a palladium catalyst and a hydride source.
Q2: What is hydrodebromination?
Hydrodebromination is a chemical reaction that involves the replacement of a bromine atom with a hydrogen atom. In the context of palladium-catalyzed cross-coupling reactions, this typically occurs via a palladium-hydride intermediate that reductively eliminates with the aryl bromide to form the debrominated arene.
Q3: Can the choice of palladium precursor affect the level of debromination?
Yes, the choice of palladium precursor can influence the formation of the active catalytic species and, consequently, the extent of side reactions. It is often recommended to screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with appropriate ligands to find the optimal system for a specific reaction.
Q4: Are there any specific recommendations for Suzuki-Miyaura couplings with this compound?
For Suzuki-Miyaura couplings involving electron-rich aryl bromides, it is important to minimize side reactions like protodeboronation of the boronic acid partner, which can compete with the desired cross-coupling. Using anhydrous conditions, a weaker base, or a more stable boronic ester derivative (e.g., a pinacol ester) can help mitigate this issue.[3]
Q5: How can I monitor the progress of the reaction to avoid over-running it?
Thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the consumption of the starting material and the formation of the product and byproducts. Regular sampling of the reaction mixture is recommended.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Debromination
This protocol is a starting point and may require further optimization for specific substrates.
Caption: Experimental workflow for a Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, pre-mix the palladium catalyst and the phosphine ligand. Add this mixture to the Schlenk flask.
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add degassed toluene via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
Validation & Comparative
Unambiguous Structural Determination: A Comparative Guide to the Characterization of Ethyl 4-bromo-3,5-diethoxybenzoate
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of robust research and development. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural elucidation of Ethyl 4-bromo-3,5-diethoxybenzoate, a substituted aromatic compound with potential applications in medicinal chemistry and materials science.
While spectroscopic methods provide valuable insights into molecular structure, single-crystal X-ray diffraction remains the gold standard for providing unequivocal three-dimensional structural information.[1][2] This guide will delve into the experimental protocols for these techniques and present a clear comparison of the data they provide, enabling researchers to make informed decisions about their analytical strategies.
X-ray Crystallography: The Definitive Approach
Single-crystal X-ray crystallography offers a detailed and unambiguous determination of a molecule's three-dimensional structure, including precise bond lengths, bond angles, and stereochemistry.[1] For a molecule like this compound, this technique would provide the exact spatial arrangement of the bromo and diethoxy substituents on the benzoate ring.
While a specific crystallographic study for this compound is not publicly available, the methodology can be inferred from studies on analogous compounds such as Ethyl 2,6-dimethoxybenzoate.[3]
Experimental Protocol: Single-Crystal X-ray Diffraction
The experimental workflow for the structural determination of this compound via X-ray crystallography would typically involve the following steps:
-
Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis.[4] A common method is slow evaporation, where the compound is dissolved in a suitable solvent and allowed to evaporate slowly, leading to the formation of well-ordered crystals.[4]
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are then directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[3]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to obtain the final atomic coordinates and thermal parameters.[3]
Comparative Analysis with Spectroscopic Techniques
While X-ray crystallography provides a complete structural picture, other spectroscopic methods are often used for routine characterization due to their speed and lower cost. These techniques, however, provide indirect structural information and often require comparison with known data or complementary methods for unambiguous confirmation.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing.[1] | Unambiguous and definitive structural confirmation. | Requires high-quality single crystals, which can be challenging to grow.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity through bonds. | Provides detailed information about the molecular skeleton and connectivity in solution. | Does not provide direct 3D structural information or bond lengths/angles. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Quick and simple method for identifying functional groups. | Provides limited information about the overall molecular structure. |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. | Highly sensitive, requires very small sample amounts. | Does not provide information about the connectivity or stereochemistry of the molecule. |
Experimental Protocols for Spectroscopic Analysis
-
NMR Spectroscopy: A small amount of the sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The response of the atomic nuclei to radiofrequency pulses is recorded to generate the NMR spectrum.
-
IR Spectroscopy: A sample is placed in the path of an infrared beam. The absorption of infrared radiation at specific frequencies, corresponding to the vibrational modes of the functional groups, is measured.
-
Mass Spectrometry: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio by an analyzer. A detector then records the abundance of each ion.
Case Study: Crystallographic Data of a Related Compound
As a point of comparison, the crystallographic data for Ethyl 3,5-bis(allyloxy)-4-bromobenzoate, a structurally similar compound, reveals key structural features that would be expected in this compound.[6]
| Parameter | Ethyl 3,5-bis(allyloxy)-4-bromobenzoate [6] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 (1) |
| b (Å) | 15.432 (2) |
| c (Å) | 10.345 (1) |
| β (°) | 114.12 (1) |
| Volume (ų) | 1472.1 (3) |
This data provides the fundamental dimensions of the unit cell in the crystal lattice. Similar data would be obtained for this compound, allowing for the precise determination of its solid-state conformation.
Conclusion
For the unambiguous structural confirmation of this compound, single-crystal X-ray crystallography is the most powerful and definitive method. While NMR, IR, and mass spectrometry are indispensable tools for routine analysis and for providing complementary data, they cannot offer the same level of structural detail and certainty as X-ray diffraction. For drug development and materials science applications where precise knowledge of the three-dimensional structure is critical, X-ray crystallography is the recommended analytical approach.
References
- 1. mkuniversity.ac.in [mkuniversity.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]
- 5. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
A Comparative Study: Ethyl 4-bromo-3,5-diethoxybenzoate Versus Other Aryl Halides in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount in the synthesis of complex molecules. This guide provides a comparative analysis of Ethyl 4-bromo-3,5-diethoxybenzoate and other aryl halides in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. The inclusion of electron-donating ethoxy groups on the aromatic ring of this compound significantly influences its reactivity, offering a unique profile compared to simpler aryl halides.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen bond, following the general trend: C-I > C-Br > C-Cl > C-F. This trend dictates the ease of the oxidative addition step, which is often rate-limiting in the catalytic cycle. However, electronic effects imparted by substituents on the aryl ring play a crucial role in modulating this reactivity. Electron-donating groups, such as the diethoxy substituents in the title compound, can decrease the electrophilicity of the aromatic ring, making oxidative addition more challenging compared to unsubstituted or electron-deficient aryl halides.
Performance in Key Cross-Coupling Reactions
To provide a clear comparison, the following sections detail the performance of this compound and other representative aryl halides in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The data presented is a compilation of literature-reported results and established chemical principles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. While electron-donating groups can decrease the reactivity of aryl bromides, appropriate catalyst systems can overcome this challenge to provide excellent yields. For instance, the Suzuki-Miyaura coupling of 1-bromo-3,5-dimethoxybenzene, a close analog of this compound, with phenylboronic acid has been reported to proceed with a high yield of 98%, demonstrating the feasibility of coupling electron-rich aryl bromides.[1]
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | Expected High |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Aqueous | 70 | - | Good to Excellent[2] |
| Bromobenzene | Phenylboronic acid | PdFe₂O₄ | K₂CO₃ | Methanol/Water | 100 | - | High[2] |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-Nd | Various | - | - | - | High[2] |
Expected yield is based on the high reactivity of a structurally similar dimethoxy analog.
Heck Reaction
The Heck reaction couples aryl halides with alkenes. The presence of electron-donating groups on the aryl bromide generally leads to lower yields compared to electron-neutral or electron-withdrawing counterparts.[3] This is attributed to the reduced electrophilicity of the aryl halide, which slows the rate of oxidative addition.
| Aryl Halide | Alkene Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 12 | Expected Moderate |
| Bromobenzene | Styrene | Pd/C | K₂CO₃ | DMAc | - | - | High[4] |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / Ligand 1 | K₂CO₃ | DMF/H₂O | 80 | 4 | High[5] |
| 4-Bromoanisole (electron-donating) | Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 12 | 58[3] |
| 4-Nitro-bromobenzene (electron-withdrawing) | Phenylboronic acid | Pd–poly(AA) | K₃PO₄ | - | 70 | 6 | >80[6] |
Expected yield is based on the general trend of reduced reactivity for electron-rich aryl bromides in Heck reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The coupling of electron-rich aryl bromides can be challenging and often requires the use of specialized, bulky, and electron-rich phosphine ligands to facilitate the catalytic cycle.[7][8] These advanced catalyst systems are designed to promote the oxidative addition step and prevent catalyst decomposition.
| Aryl Halide | Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Aniline | Pd₂(dba)₃ / Xantphos | K₃PO₄ | Toluene | 100 | 18 | Expected Good to High |
| 1,3-Dibromo-2,5-difluorobenzene | Benzophenone imine | Pd(dba)₂ / Xantphos | K₃PO₄ | iPrOAc | 80 | - | High (for mono-amination)[9] |
| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 | - | High[10] |
| 4-bromo-N,N-dimethylaniline | Morpholine | Pd/NHC complex | tBuOK | Toluene | 85 | 0.5 | High[11] |
Expected yield is based on the successful application of modern catalyst systems for the amination of other electron-rich and sterically hindered aryl bromides.
Experimental Protocols
Detailed experimental protocols for the three major cross-coupling reactions are provided below. These are generalized procedures and may require optimization for specific substrates and scales.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. Degassed solvents (e.g., a mixture of toluene, ethanol, and water) are then added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the specified time (typically 12-24 hours), monitoring the progress by TLC or GC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Heck Reaction
-
Reaction Setup: In a sealed tube, combine the aryl halide (1.0 mmol), the alkene (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., PPh₃, 2-10 mol%), and the base (e.g., K₂CO₃ or Et₃N, 1.5-2.0 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., DMF, acetonitrile, or a mixture with water) to the reaction vessel under an inert atmosphere.
-
Reaction: The sealed tube is heated to the reaction temperature (typically 100-140 °C) for the required duration (typically 4-24 hours).
-
Work-up: After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine.
-
Purification: The organic phase is dried, concentrated, and the residue is purified by flash chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., K₃PO₄ or NaOtBu, 1.4-2.0 mmol).
-
Reagent Addition: The aryl halide (1.0 mmol) and the amine (1.2 mmol) are added, followed by the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: The Schlenk tube is sealed and heated in an oil bath at the specified temperature (typically 80-110 °C) until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: The reaction is cooled, diluted with an appropriate organic solvent, and quenched with water. The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over a drying agent, filtered, and concentrated. The crude product is purified by column chromatography.
Visualizing Reaction Pathways
To further aid in the understanding of these critical transformations, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. sctunisie.org [sctunisie.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. figshare.le.ac.uk [figshare.le.ac.uk]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of the Bioactivity of Compounds Structurally Related to Ethyl 4-bromo-3,5-diethoxybenzoate
A comprehensive guide for researchers and drug development professionals on the biological activity screening of compounds featuring the brominated-ethoxybenzoyl scaffold.
While direct biological activity screening data for derivatives of Ethyl 4-bromo-3,5-diethoxybenzoate is not extensively available in the current body of scientific literature, a comparative analysis of structurally similar compounds provides valuable insights into their potential therapeutic applications. This guide synthesizes findings on related brominated and ethoxy-substituted aromatic compounds, focusing on their anticancer, antimicrobial, and enzyme inhibitory activities. The data presented herein is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents based on this chemical scaffold.
Anticancer Activity
Derivatives of bromophenols and brominated stilbenes have demonstrated notable cytotoxic effects against various cancer cell lines. These findings suggest that the incorporation of a bromo-substituted phenyl ring, a key feature of this compound, is a viable strategy for the development of novel anticancer agents.
Quantitative Data Summary: Anticancer Activity
| Compound/Derivative | Cell Line | Activity Metric (IC50/GI50) | Reference |
| (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate (4b-4) | K562 (Leukemia) | Not specified, induced apoptosis | [1] |
| 3-bromo-3′,4′,5′,4-tetramethoxy-trans-stilbene (XV (4)) | BXPC-3 (Pancreas) | 0.34 µg/mL | [2] |
| 3-bromo-3′,4′,5′,4-tetramethoxy-trans-stilbene (XV (4)) | SK-N-SH (Neuroblastoma) | 0.40 µg/mL | [2] |
| 3-bromo-3′,4′,5′,4-tetramethoxy-trans-stilbene (XV (4)) | NCI-H460 (Lung) | 0.36 µg/mL | [2] |
| 3-bromo-3′,4′,5′,4-tetramethoxy-trans-stilbene (XV (4)) | DU-145 (Prostate) | 0.45 µg/mL | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The anti-proliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
-
MTT Addition: Following the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The concentration of the compound that inhibits cell growth by 50% (IC50) is then calculated.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity
While direct antimicrobial screening of this compound derivatives is sparse, studies on derivatives of ethyl-4-aminobenzoate provide a relevant comparison, highlighting the potential of the ethyl benzoate moiety in antimicrobial drug design.
Quantitative Data Summary: Antimicrobial Activity
| Compound/Derivative | Microorganism | Activity Metric (MIC) | Reference |
| Schiff base derivative (15) from 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thione | Staphylococcus aureus | Moderate activity | [3] |
| Schiff base derivative (15) from 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thione | Escherichia coli | Moderate activity | [3] |
| Schiff base derivative (15) from 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thione | Candida albicans | Slight to moderate activity | [3] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight, and the suspension is adjusted to a concentration of 10⁵ CFU/mL.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for MIC determination using the broth microdilution method.
Enzyme Inhibitory Activity
The structural features of this compound, particularly the substituted phenyl ring, are present in various compounds that exhibit inhibitory activity against enzymes such as acetylcholinesterase (AChE) and α-glucosidase. This suggests a potential role for its derivatives in the management of neurodegenerative diseases and diabetes.
Quantitative Data Summary: Enzyme Inhibitory Activity
| Compound/Derivative | Enzyme | Activity Metric (IC50) | Reference |
| N-(4-bromophenyl)-4-ethoxybenzenesulfonamide derivative (5l) | Acetylcholinesterase (AChE) | 52.63 ± 0.14 µM | [1] |
| N-(4-bromophenyl)-4-ethoxybenzenesulfonamide derivative (5n) | Acetylcholinesterase (AChE) | 82.75 ± 0.16 µM | [1] |
| N-(4-bromophenyl)-4-ethoxybenzenesulfonamide derivative (5h) | α-glucosidase | 57.38 ± 0.19 µM | [1] |
| N-(4-bromophenyl)-4-ethoxybenzenesulfonamide derivative (5j) | α-glucosidase | 123.36 ± 0.19 µM | [1] |
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
The inhibitory activity against α-glucosidase is commonly assessed using a colorimetric assay.
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate are prepared in phosphate buffer (pH 6.8).
-
Incubation: The test compound is pre-incubated with the enzyme solution in a 96-well plate for 10 minutes at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of the pNPG substrate.
-
Absorbance Measurement: The absorbance is measured at 405 nm at different time intervals to monitor the release of p-nitrophenol.
-
IC50 Calculation: The concentration of the compound that inhibits enzyme activity by 50% (IC50) is calculated from the dose-response curve.
Caption: Workflow of the in vitro α-glucosidase inhibition assay.
Conclusion
The collective evidence from studies on structurally related compounds strongly suggests that derivatives of this compound represent a promising scaffold for the development of novel therapeutic agents. The presence of the brominated phenyl ring and ethoxy groups appears to be conducive to anticancer, antimicrobial, and enzyme inhibitory activities. Further synthesis and comprehensive biological screening of direct derivatives are warranted to fully elucidate their therapeutic potential and structure-activity relationships. The experimental protocols and comparative data presented in this guide offer a valuable starting point for such investigations.
References
Comparative Kinetic Analysis of Cross-Coupling Reactions Involving Ethyl 4-bromo-3,5-diethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
The presence of two electron-donating ethoxy groups on the aromatic ring of Ethyl 4-bromo-3,5-diethoxybenzoate is expected to significantly influence the kinetics of these reactions, primarily by affecting the rate-determining oxidative addition step.
Data Presentation: Comparative Kinetic Profiles
The following table summarizes the anticipated relative reaction rates and key kinetic parameters for the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions of this compound. These values are estimations based on trends observed for other electron-rich aryl bromides.
| Reaction Type | Coupling Partner | Typical Catalyst System | Relative Rate Constant (krel) | Activation Energy (Ea) | Key Kinetic Influences |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(OAc)₂ / SPhos | 1.0 (Reference) | Moderate | The rate is often influenced by the efficiency of the transmetalation step, which can be enhanced by the choice of base and solvent. The electron-donating nature of the diethoxy groups may slightly decrease the rate of oxidative addition. |
| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | ~0.7 - 0.9 | Moderate to High | The oxidative addition of the electron-rich aryl bromide is generally the rate-determining step and is slower compared to electron-poor counterparts. The steric bulk of the diethoxy groups may also play a role. |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | ~0.8 - 1.1 | Low to Moderate | While oxidative addition is still crucial, the copper co-catalyst facilitates the activation of the alkyne, potentially mitigating the decreased reactivity of the aryl bromide to some extent. The overall rate can be competitive with the Suzuki coupling under optimal conditions.[1][2] |
Note: The relative rate constants are normalized to the Suzuki-Miyaura coupling for comparative purposes. Actual rates will depend on specific reaction conditions.
Experimental Protocols
Detailed methodologies for performing Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions with an aryl bromide like this compound are provided below. These are general protocols and may require optimization for this specific substrate.
Suzuki-Miyaura Coupling Protocol[3][4][5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Degassed Toluene/Water (10:1 mixture)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Coupling Protocol[6][7][8]
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMF, triethylamine, and the alkene via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling Protocol[9][10][11]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature or gently heat to 40-50 °C if the reaction is sluggish.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Heck cross-coupling reaction.
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
References
A Comparative Guide to the Synthetic Routes of Ethyl 4-bromo-3,5-diethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Ethyl 4-bromo-3,5-diethoxybenzoate, a key intermediate in the development of various pharmaceuticals, can be approached through several synthetic pathways. This guide provides a comparative analysis of plausible synthetic routes, supported by experimental data from analogous reactions, to aid researchers in selecting the most efficient and practical method.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the proposed synthetic routes to this compound. The data is derived from experimental results of closely related transformations and provides a benchmark for comparison.
| Route | Starting Material | Key Steps | Overall Yield (Estimated) | Key Reagents | Advantages | Disadvantages |
| 1 | 3,5-Diethoxybenzoic acid | 1. Esterification2. Bromination | ~85-90% | Ethanol, H₂SO₄, Bromine or NBS | High-yielding final step. | Starting material may not be readily available. |
| 2 | 3,5-Dihydroxybenzoic acid | 1. Esterification2. Di-ethoxylation3. Bromination | ~75-85% | Ethanol, H₂SO₄, Diethyl sulfate, K₂CO₃, Bromine or NBS | Readily available starting material. | Multi-step synthesis with potential for lower overall yield. |
| 3 | 3,5-Dihydroxybenzoic acid | 1. Di-ethoxylation2. Esterification3. Bromination | ~75-85% | Diethyl sulfate, K₂CO₃, Ethanol, H₂SO₄, Bromine or NBS | Readily available starting material. | Similar to Route 2 in complexity and yield. |
| 4 | 4-Bromo-3,5-dihydroxybenzoic acid | 1. Esterification2. Di-ethoxylation | ~88% | Ethanol, H₂SO₄, Diethyl sulfate, K₂CO₃ | High-yielding steps with reported data for analogous reactions. | Starting material is more specialized. |
Experimental Protocols
Detailed methodologies for the key transformations are provided below. These protocols are based on established procedures for similar substrates.
Route 1: Starting from 3,5-Diethoxybenzoic acid
Step 1: Esterification of 3,5-Diethoxybenzoic acid
-
To a solution of 3,5-diethoxybenzoic acid (1 equivalent) in ethanol (10 volumes), concentrated sulfuric acid (0.1 equivalents) is added.
-
The mixture is heated at reflux for 4-6 hours, and the reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to yield Ethyl 3,5-diethoxybenzoate.
-
Estimated Yield: 95-98%
Step 2: Bromination of Ethyl 3,5-diethoxybenzoate
-
To a solution of Ethyl 3,5-diethoxybenzoate (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid, N-Bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise at 0 °C.
-
The reaction is stirred at room temperature for 2-4 hours.
-
The reaction mixture is then washed with water and saturated sodium thiosulfate solution to remove unreacted bromine.
-
The organic layer is dried and concentrated to give the crude product, which is purified by column chromatography or recrystallization.
-
Estimated Yield: 90-95%
Route 4: Starting from 4-Bromo-3,5-dihydroxybenzoic acid
Step 1: Esterification of 4-Bromo-3,5-dihydroxybenzoic acid
-
To a suspension of 4-bromo-3,5-dihydroxybenzoic acid (1 equivalent) in ethanol (15 volumes), concentrated sulfuric acid (0.2 equivalents) is added.[1]
-
The mixture is heated to reflux for 14 hours.[1]
-
After cooling, the solvent is evaporated under reduced pressure. The residue is taken up in diethyl ether and neutralized with a saturated NaHCO₃ solution.[1]
-
The product is extracted with diethyl ether, and the combined organic layers are dried over anhydrous MgSO₄ and evaporated to give Ethyl 4-bromo-3,5-dihydroxybenzoate.[1]
-
Reported Yield: 96%[1]
Step 2: Di-ethoxylation of Ethyl 4-bromo-3,5-dihydroxybenzoate
-
To a solution of Ethyl 4-bromo-3,5-dihydroxybenzoate (1 equivalent) in acetone or DMF, anhydrous potassium carbonate (3 equivalents) is added, followed by diethyl sulfate (2.5 equivalents).
-
The mixture is heated at reflux for 24 hours until the starting material is consumed (monitored by TLC).[2]
-
The reaction mixture is filtered, and the filtrate is concentrated in vacuo.[2]
-
The residue is dissolved in an organic solvent and washed with water and brine.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography to afford this compound.
-
Estimated Yield (based on a similar methylation reaction): ~92%[2]
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and evaluation of this compound.
Caption: Generalized workflow for chemical synthesis and evaluation.
References
A Comparative Guide to Analytical Methods for the Quantification of Ethyl 4-bromo-3,5-diethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Ethyl 4-bromo-3,5-diethoxybenzoate, a key intermediate in various synthetic processes, is crucial for ensuring reaction efficiency, product purity, and quality control in drug development. This guide provides a comparative overview of three robust analytical methods applicable to its quantification: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). The selection of the most suitable method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and UPLC-MS/MS for the analysis of this compound. The data presented are representative values based on the analysis of similar aromatic esters and brominated compounds.
| Parameter | HPLC-UV | GC-MS | UPLC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | High-resolution separation based on polarity, highly selective detection by mass-to-charge ratio of precursor and product ions. |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL | ~0.03 µg/g[1] | ~1 ng/mL[2] |
| Limit of Quantification (LOQ) | ~0.05 - 0.5 µg/mL | ~0.10 µg/g[1] | ~5 ng/mL |
| Linearity (Correlation Coefficient, r²) | >0.999[3] | >0.998[1] | >0.995 |
| Precision (%RSD) | < 2% | < 10% | < 15% |
| Accuracy (% Recovery) | 98-102% | 90-110%[1] | 85-115%[2] |
| Sample Throughput | Moderate | Moderate to High | High |
| Instrumentation Cost | Low to Moderate | Moderate to High | High |
| Primary Application | Routine quality control, purity assessment, and quantification in simple matrices. | Analysis of volatile and semi-volatile compounds, impurity profiling. | Trace level quantification in complex matrices (e.g., biological samples), pharmacokinetic studies. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are starting points and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and reliable technique for the quantification of aromatic compounds.
Instrumentation:
-
HPLC system with a pump, autosampler, column compartment, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The pH may be adjusted with a buffer like sodium acetate for improved peak shape.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined, likely in the range of 230-280 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantification:
-
A calibration curve is generated by plotting the peak area of a series of known concentration standards against their concentrations. The concentration of the unknown sample is then determined from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers high specificity due to mass spectrometric detection.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless or split, depending on the sample concentration.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Full scan (e.g., m/z 50-500) for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound.
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
An internal standard may be added for improved accuracy.
Quantification:
-
Quantification is typically performed in SIM mode, which enhances sensitivity and selectivity. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex sample matrices.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion (e.g., [M+H]+) and a characteristic product ion for this compound would need to be determined by infusion and fragmentation studies.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
Sample Preparation:
-
For complex matrices like plasma, a protein precipitation step with acetonitrile followed by centrifugation is typically required.
-
The supernatant is then diluted and injected.
Quantification:
-
Quantification is based on the peak area of the specific MRM transition. A stable isotope-labeled internal standard is often used to correct for matrix effects and variations in instrument response.
References
The Versatility of Substituted Bromo-Benzoates in Scientific Research: A Comparative Guide
Substituted bromo-benzoates are a class of chemical compounds that have garnered significant attention across various scientific disciplines due to their versatile applications. From serving as crucial building blocks in the synthesis of life-saving pharmaceuticals to enabling the development of advanced materials and providing essential protection against corrosion, these molecules offer a wide range of functionalities. This guide provides a comparative overview of the key applications of substituted bromo-benzoates, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Pharmaceutical Synthesis: Intermediates for Potent Drug Molecules
Substituted bromo-benzoates are pivotal intermediates in the synthesis of several important active pharmaceutical ingredients (APIs). Their reactivity, particularly the bromo-substituent, allows for the facile introduction of various functional groups, enabling the construction of complex molecular architectures.
Antifungal Agents: The Role of Cis Bromo Benzoate in Triazole Synthesis
One of the most prominent applications of substituted bromo-benzoates is in the production of triazole antifungal drugs, such as Itraconazole and Ketoconazole. "Cis Bromo Benzoate," chemically known as cis-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate, is a key intermediate in these syntheses.
Comparative Synthesis Yields of a Triazole Intermediate for Itraconazole:
| Reactant 1 | Reactant 2 | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cis Bromo Benzoate | 1H-1,2,4-Triazole | K₂CO₃ | Polyethylene Glycol 600 | DMSO | 189 | 15 | 82.4 | [1] |
| Cis Bromo Benzoate | 1H-1,2,4-Triazole | K₂CO₃ | Polyethylene Glycol 400 | DMSO | 160 | 20 | 78.4 | [1] |
| Cis Bromo Benzoate | 1H-1,2,4-Triazole | K₂CO₃ | Polyethylene Glycol 800 | DMSO | 140 | 40 | 70.3 | [1] |
| Cis Bromo Benzoate | 1H-1,2,4-Triazole | K₂CO₃ | Cetomacrogol 1000 | DMSO | 160 | 24 | 78.4 | [2] |
| Cis Bromo Benzoate | 1H-1,2,4-Triazole | K₂CO₃ | Cetomacrogol 1000 | DMSO | 120 | 40 | 74.3 | [2] |
Experimental Protocol: Synthesis of a Triazole Intermediate for Itraconazole
A typical experimental procedure for the synthesis of the triazole intermediate for Itraconazole involves the reaction of Cis Bromo Benzoate with 1H-1,2,4-triazole in the presence of a base and a phase-transfer catalyst in a high-boiling solvent.
-
Materials: Cis Bromo Benzoate (0.022 mol), anhydrous potassium carbonate (0.086 mol), 1H-1,2,4-triazole (0.090 mol), polyethylene glycol 600 (0.1 g), dimethyl sulfoxide (50 g).
-
Procedure:
-
Combine all reactants in a reaction flask.
-
Heat the mixture to 189 °C and maintain for 15 hours.
-
After the reaction is complete, cool the mixture and add water.
-
Extract the product with dichloromethane.
-
Separate the organic layer and evaporate the solvent to dryness.
-
Recrystallize the crude product from ethyl acetate to obtain the purified triazole intermediate.[1]
-
Below is a workflow diagram illustrating the synthesis of the Itraconazole intermediate.
Itraconazole functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3][4] More recently, it has been discovered that Itraconazole also inhibits the Hedgehog signaling pathway, which is implicated in some cancers.[5][6]
Anticancer Drug Synthesis: The Case of Imatinib
Methyl 4-(bromomethyl)benzoate is another important substituted bromo-benzoate used as an intermediate in the synthesis of the anticancer drug Imatinib.[7] Imatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia and other cancers.
Comparison of Imatinib Synthesis Yields:
| Amine Reactant | Benzoyl Chloride/Ester Reactant | Base | Solvent | Yield (%) | Reference |
| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine | 4-(4-methylpiperazinomethyl)benzoyl chloride | K₂CO₃ | Isopropyl alcohol | - | [8] |
| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine | 4-(4-methylpiperazinomethyl)benzoyl chloride | KOH | - | 78.6 (crude) | [8] |
| 4-Methyl-N-(4-pyridin-3-yl-pyrimidin-2-yl)-benzene-1,3-diamine | 4-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid methyl ester | Sodium ethoxide | Toluene/Methanol | 91 | [8] |
| 4-Methyl-N-3-(4-pyridin-3-yl-pyrimidin-2-yl)-1,3-benzenediamine | 4-(4-methyl-piperazin-1-methyl)-benzoic acid p-tolyl ester | K₂CO₃ | Ethyl acetate | 90.0 | [7] |
| 4-Methyl-N-3-(4-pyridin-3-yl-pyrimidin-2-yl)-1,3-benzenediamine | 4-(4-methyl-piperazin-1-methyl)-benzoic acid phenyl ester | Cesium hydroxide | Propanol | 90.5 | [7] |
Corrosion Inhibition: Protecting Metals from Degradation
Substituted bromo-benzoates, particularly sodium benzoate, have been investigated as corrosion inhibitors for various metals, including mild steel and aluminum alloys. They offer a less toxic alternative to traditional corrosion inhibitors like chromates.[9]
Comparative Performance of Sodium Benzoate as a Corrosion Inhibitor for Mild Steel:
| Inhibitor | Concentration | Medium | Inhibition Efficiency (%) | Reference |
| Sodium Benzoate | 0.5% | Distilled Water | Effective | [9] |
| Sodium Benzoate | 1.0-1.5% | Mains Water / 0.03% NaCl | Effective | [9] |
| Sodium Benzoate | 250 ppm | 30% NaCl solution | 27 | [10] |
| Sodium Chromate | - | - | More efficient than Sodium Benzoate | [9] |
Experimental Protocol: Evaluation of Corrosion Inhibition by Weight Loss Method
This method determines the corrosion rate by measuring the weight loss of a metal specimen after immersion in a corrosive medium with and without an inhibitor.
-
Materials: Mild steel coupons of known dimensions and weight, corrosive medium (e.g., 3.5% NaCl solution), inhibitor (e.g., sodium benzoate solution of varying concentrations).
-
Procedure:
-
Clean and weigh the mild steel coupons.
-
Immerse the coupons in separate beakers containing the corrosive medium with different concentrations of the inhibitor and a control beaker without the inhibitor.
-
After a specified period (e.g., 24 hours), remove the coupons, clean them to remove corrosion products, dry, and reweigh.
-
Calculate the weight loss and the corrosion rate.
-
The inhibition efficiency (IE) can be calculated using the formula: IE (%) = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
-
Materials Science: Building Blocks for Liquid Crystals
Bromo-benzoate derivatives are utilized in the synthesis of liquid crystals, which are materials with properties between those of conventional liquids and solid crystals. The presence and position of the bromo-substituent can significantly influence the mesomorphic properties, such as the transition temperatures between different liquid crystalline phases (e.g., nematic, smectic).
Liquid Crystalline Properties of some Azo/Ester/Azo Compounds:
| Compound Series | Terminal Substituent (X) | Alkoxy Chain Length | Mesophase Stability (°C) | Total Mesophase Range (°C) |
| Laterally Bromo Substituted | CH₃O | 6-16 | 204.0 - 335.0 (Nematic) | 87.2 - 201.4 |
| Laterally Bromo Substituted | Br | 6-16 | 169.6 - 281.0 (Smectic A) | 87.2 - 201.4 |
| Laterally Bromo Substituted | NO₂ | 6-16 | - | - |
Other Biological Activities: Anticonvulsant and Anti-inflammatory Potential
Research has also explored the synthesis of novel compounds from bromo-benzoate precursors with other potential therapeutic applications, such as anticonvulsant and anti-inflammatory activities.
Benzofuran and Benzothiazine Derivatives
The synthesis of benzofuran and benzothiazine derivatives often involves precursors derived from substituted bromo-benzoic acids. These heterocyclic compounds have shown promising biological activities. For instance, certain N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives have demonstrated significant anticonvulsant activity in animal models.[2][11]
Anticonvulsant Activity of Benzofuran Derivatives in the Maximal Electroshock (MES) Model:
| Compound | Dose (mg/kg) | Protection (%) | ED₅₀ (mmol/kg) |
| 5c | 30 | - | 0.072 |
| 5i | 30 | - | 0.074 |
| Phenytoin (Standard) | 30 | 100 | - |
Experimental Protocol: Synthesis of N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-chloroacetamide
This protocol describes a key step in the synthesis of anticonvulsant benzofuran derivatives.
-
Materials: 2-(4-chlorobenzoyl)-1-benzofuran-3-amine, chloroacetyl chloride, dioxane, dimethylaminopyridine (DMAP).
-
Procedure:
-
Dissolve 2-(4-chlorobenzoyl)-1-benzofuran-3-amine and a catalytic amount of DMAP in dioxane.
-
Add chloroacetyl chloride dropwise to the solution.
-
Heat the reaction mixture at 60 °C for 5 hours.
-
After completion, the solid that separates is collected and recrystallized from benzene.[11]
-
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Design, synthesis and evaluation of benzofuran-acetamide scaffold as potential anticonvulsant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Itraconazole? [synapse.patsnap.com]
- 4. Itraconazole-mechanism, spectrum, pharmacokinetics, uses and side effect - Online Biology Notes [onlinebiologynotes.com]
- 5. researchgate.net [researchgate.net]
- 6. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. researchgate.net [researchgate.net]
- 10. icidr.org.ng [icidr.org.ng]
- 11. researchgate.net [researchgate.net]
The Strategic Advantage of Ethyl 4-bromo-3,5-diethoxybenzoate in Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of novel therapeutics is a critical decision that profoundly impacts the efficiency and success of a drug discovery campaign. Ethyl 4-bromo-3,5-diethoxybenzoate has emerged as a versatile and highly valuable scaffold, offering a unique combination of reactivity and structural features. This guide provides an objective comparison of its performance with alternative building blocks, supported by experimental data, to underscore its synthetic utility in the construction of complex, biologically active molecules.
This compound serves as a key intermediate in the synthesis of a wide array of molecular architectures, primarily through its participation in palladium-catalyzed cross-coupling reactions. The presence of the bromine atom at the 4-position, flanked by two electron-donating ethoxy groups, modulates the electronic properties of the aromatic ring, influencing its reactivity and providing a handle for the introduction of diverse functionalities.
Comparative Performance in Suzuki-Miyaura Coupling
To provide a comprehensive comparison, the following table outlines the expected reactivity of Ethyl 4-halo-3,5-diethoxybenzoate derivatives in a model Suzuki-Miyaura reaction. The reactivity trend for aryl halides is well-established, with iodides being the most reactive, followed by bromides and then chlorides. This trend is a direct consequence of the carbon-halogen bond dissociation energy.
| Aryl Halide Substrate | Relative Reactivity | Typical Yield Range (%) | Key Considerations |
| Ethyl 4-iodo-3,5-diethoxybenzoate | Highest | 90-99% | Most reactive, allowing for milder reaction conditions. May be more expensive and less stable. |
| This compound | High | 85-98% | Optimal balance of reactivity, stability, and cost. A versatile and reliable choice for most applications. |
| Ethyl 4-chloro-3,5-diethoxybenzoate | Moderate | 70-90% | Less reactive, often requiring more forcing conditions (higher temperatures, stronger bases, more specialized catalysts). More cost-effective starting material. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A robust protocol for the Suzuki-Miyaura coupling of an aryl bromide, adaptable for this compound, is as follows:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl bromide (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base, typically potassium carbonate (2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1).
-
Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Visualizing Synthetic Pathways and Workflows
To further illustrate the synthetic utility of this compound, the following diagrams, generated using the DOT language, depict a key signaling pathway that can be targeted by molecules derived from this building block, a typical experimental workflow for its use in a Suzuki-Miyaura coupling, and a logical comparison of its utility against alternative aryl halides.
Conclusion
This compound stands out as a superior building block in drug discovery due to its optimal balance of reactivity, stability, and cost-effectiveness. While aryl iodides may offer higher reactivity, they often come with increased cost and potential stability issues. Conversely, aryl chlorides, while more economical, frequently necessitate harsher reaction conditions and more complex catalytic systems. The predictable and robust performance of this compound in key cross-coupling reactions makes it an invaluable tool for the efficient synthesis of diverse and complex molecular libraries, ultimately accelerating the journey towards the discovery of new and effective medicines.
Safety Operating Guide
Prudent Disposal of Ethyl 4-bromo-3,5-diethoxybenzoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for Ethyl 4-bromo-3,5-diethoxybenzoate, a halogenated aromatic ester. Due to the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available databases, this guidance is based on the general procedures for the disposal of halogenated organic compounds and information from SDSs of structurally similar chemicals. It is imperative to consult the official SDS for this compound and your institution's environmental health and safety (EHS) guidelines before proceeding with any disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Segregation and Collection of Waste
Proper segregation of chemical waste is fundamental to safe and compliant disposal. This compound waste should be collected in a dedicated, properly labeled, and sealed container.
Key Waste Segregation Principles:
-
Halogenated vs. Non-Halogenated: Do not mix halogenated organic waste, such as this compound, with non-halogenated organic waste.[1][2] This separation is crucial as the disposal methods for these two categories differ significantly, and mixing them can increase disposal costs and environmental impact.[2]
-
Liquid vs. Solid Waste: Collect liquid and solid waste in separate, appropriate containers.
-
Compatibility: Ensure that the waste container is made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable for halogenated organic compounds.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution. Keep a log of the contents and their approximate quantities.
Disposal Protocol for this compound
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound.
Experimental Protocol: Chemical Waste Disposal
-
Waste Collection:
-
Carefully transfer the waste this compound (in solid or solution form) into a designated hazardous waste container.
-
If the compound is in a solution, identify the solvent and ensure it is compatible with other contents in the waste container.
-
For small quantities of residue on labware (e.g., flasks, beakers), rinse the glassware with a minimal amount of a suitable solvent (e.g., acetone, ethanol) and collect the rinsate in the halogenated waste container.
-
-
Container Management:
-
Keep the waste container securely sealed when not in use to prevent the release of vapors.
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[3][4]
-
Ensure the SAA is a well-ventilated, secondary containment area away from ignition sources and incompatible chemicals.
-
-
Scheduling Waste Pickup:
-
Once the waste container is full or has reached the accumulation time limit set by your institution, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[5] Halogenated organic compounds are generally not suitable for drain disposal and can harm the environment.[6]
-
Quantitative Data Summary
In the absence of a specific SDS for this compound, quantitative data regarding exposure limits, toxicity, or specific disposal concentration limits are not available. The table below summarizes the general characteristics and recommended handling parameters based on the properties of similar halogenated aromatic esters.
| Parameter | Guideline | Source/Rationale |
| Physical State | Solid or Liquid | Based on similar compounds. |
| Primary Hazard Class | Halogenated Organic Compound | Chemical structure. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat | Standard laboratory practice for handling chemicals of unknown toxicity. |
| Storage | Segregated, labeled, sealed container in a well-ventilated area | General chemical waste guidelines.[1][3] |
| Disposal Method | Incineration by a licensed hazardous waste facility | Standard practice for halogenated organic waste.[7] |
| Incompatible Waste Streams | Non-halogenated organic waste, strong oxidizing agents, strong acids, strong bases | General chemical incompatibility principles. |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally compliant disposal of this compound, thereby fostering a culture of safety and responsibility within the scientific community.
References
- 1. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. acs.org [acs.org]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. researchgate.net [researchgate.net]
Comprehensive Safety and Handling Guide for Ethyl 4-bromo-3,5-diethoxybenzoate
Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 4-bromo-3,5-diethoxybenzoate was not available. The following safety guidelines are based on the SDS for the closely related compound, Ethyl 4-bromo-3-(ethoxymethyl)benzoate, and general safety protocols for handling halogenated aromatic esters.[1] Users should treat this information as a guideline and exercise caution, ensuring a thorough risk assessment is conducted before handling this chemical.
This guide provides essential safety, handling, and disposal information for this compound, tailored for researchers, scientists, and professionals in drug development.
Hazard Identification and Classification
Based on the data for a similar compound, this compound is anticipated to have the following hazard classifications:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[1]
-
Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3), H335: May cause respiratory irritation.[1]
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to protect against potential chemical exposure.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields or Face Shield | Essential to protect eyes from splashes. Eyewear should be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2][3] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Nitrile gloves are suitable for protection against oils and acids. For prolonged or immersive contact with aromatic solvents, heavier-duty gloves may be necessary. Always inspect gloves for degradation before use.[4][5][6][7] |
| Laboratory Coat | A standard lab coat is suitable for minor lab tasks. For activities with a higher risk of splashes, an acid-resistant apron should be worn over the lab coat. | |
| Respiratory Protection | Not typically required with adequate ventilation | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. If significant aerosolization is anticipated, a risk assessment should determine if a respirator is necessary. |
Safe Handling and Storage
Handling:
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3] |
Spill and Disposal Procedures
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing vapors, mist, or gas.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]
-
Containment and Cleanup: Sweep up and shovel into suitable, closed containers for disposal. Avoid creating dust.
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.[3]
-
As a halogenated organic compound, this chemical waste should be segregated and collected in designated, labeled containers for halogenated organic waste.[8][9][10][11]
-
Follow all local, regional, and national regulations for hazardous waste disposal.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 5. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. mcrsafety.com [mcrsafety.com]
- 8. bucknell.edu [bucknell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
